2-cyano-N-(4-ethoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLKYXWCLMCKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326907 | |
| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51838-07-4 | |
| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Molecular Structure of 2-cyano-N-(4-ethoxyphenyl)acetamide for Drug Development Professionals
Abstract
2-cyano-N-(4-ethoxyphenyl)acetamide is a molecule with significant potential in medicinal chemistry, primarily owing to its unique structural features. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and synthetic pathways. We will explore the interplay of its functional groups, which are pivotal to its reactivity and potential as a versatile scaffold in contemporary drug design. This document serves as a comprehensive resource for researchers and scientists engaged in the exploration and utilization of novel chemical entities for therapeutic applications.
Molecular Structure and Physicochemical Properties
A fundamental comprehension of a molecule's structure is paramount in predicting its behavior in a biological system. 2-cyano-N-(4-ethoxyphenyl)acetamide, with the chemical formula C₁₁H₁₂N₂O₂, presents a compelling case study in structural chemistry due to its amalgamation of key functional groups that govern its chemical and biological persona.[1]
Core Functional Groups and Their Interactions
The molecule is comprised of three principal moieties: a cyano group, an acetamide linkage, and a 4-ethoxyphenyl ring. Each contributes distinct electronic and steric characteristics.
-
The Cyanoacetamide Core: The cyano (-C≡N) group, a potent electron-withdrawing entity, significantly influences the acidity of the α-carbon protons, making them susceptible to deprotonation and subsequent reactions. The amide (-CONH-) group is a critical site for hydrogen bonding, a fundamental interaction in the binding of ligands to biological receptors.
-
The 4-Ethoxyphenyl Moiety: The phenyl ring offers a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The para-substituted ethoxy group (-OCH₂CH₃) is an electron-donating group, which can modulate the electronic properties of the phenyl ring and influence the molecule's overall lipophilicity and metabolic fate.
Conformational Analysis
The molecule exhibits conformational flexibility due to rotation around several single bonds. The torsional angles between the phenyl ring and the amide plane, and between the amide plane and the cyano group, will dictate the molecule's three-dimensional shape. The most stable conformation will be a delicate balance between minimizing steric hindrance and optimizing electronic delocalization.
Spectroscopic Profile
The structural elucidation of 2-cyano-N-(4-ethoxyphenyl)acetamide is definitively achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the ethoxyphenyl ring, a quartet and a triplet for the ethoxy protons, a singlet for the methylene protons, and a broad singlet for the amide proton.
-
¹³C NMR will display distinct resonances for the carbons of the cyano, carbonyl, phenyl, and ethoxy groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (around 2250 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 204.23 g/mol .[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Weight | 204.23 g/mol [1] | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.8 | Suggests good membrane permeability and oral absorption. |
| Hydrogen Bond Donors | 1 | Potential for specific hydrogen bond interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 | Multiple sites for forming hydrogen bonds with biological targets. |
| Polar Surface Area | ~65 Ų | Indicates a favorable balance for cell permeability. |
Synthesis and Chemical Reactivity
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide is generally accomplished via a direct amidation reaction.
Synthetic Workflow
The most prevalent synthetic route involves the condensation of 4-ethoxyaniline with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.[2] This reaction is typically carried out at elevated temperatures.[3]
Caption: Synthetic pathway for 2-cyano-N-(4-ethoxyphenyl)acetamide.
Experimental Protocol: Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-ethoxyaniline and ethyl cyanoacetate.
-
Heating: Heat the reaction mixture to 120-140 °C with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 2-cyano-N-(4-ethoxyphenyl)acetamide.
Reactivity Profile
The reactivity of this molecule is centered around its key functional groups:
-
Active Methylene Group: The protons on the carbon adjacent to the cyano group are acidic and can be readily removed by a base, allowing for a variety of alkylation and condensation reactions.
-
Cyano Group: The nitrile can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further derivatization.
-
Amide Bond: The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Potential Applications in Drug Development
The structural motifs within 2-cyano-N-(4-ethoxyphenyl)acetamide are found in numerous biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.
As a Pharmacophore
The combination of a hydrogen bond donor and acceptor in the acetamide group, coupled with the lipophilic ethoxyphenyl ring, makes this molecule an interesting starting point for the design of enzyme inhibitors and receptor antagonists. The cyano group can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Precursor for Heterocyclic Synthesis
Cyanoacetamides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles, many of which are privileged structures in medicinal chemistry.[2]
Sources
An In-Depth Technical Guide to 2-cyano-N-(4-ethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-cyano-N-(4-ethoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. Drawing from established scientific principles and available data on related compounds, this document aims to be a valuable resource for professionals in the field.
Introduction: The Versatility of the Cyanoacetamide Scaffold
2-cyano-N-(4-ethoxyphenyl)acetamide belongs to the broader class of cyanoacetamides, which are recognized as highly versatile synthons in organic chemistry. The presence of a reactive methylene group activated by both a nitrile and an amide carbonyl group makes these compounds valuable precursors for a diverse range of heterocyclic systems. Many derivatives of cyanoacetamide have been investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-(4-ethoxyphenyl) substitution introduces a phenetidine moiety, a structural feature present in various pharmacologically active compounds, suggesting that 2-cyano-N-(4-ethoxyphenyl)acetamide may possess interesting biological activities worth exploring.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 2-cyano-N-(4-ethoxyphenyl)acetamide is not widely available in public literature, we can infer some of its key properties based on its structure and data from closely related compounds.
| Property | Value | Source |
| CAS Number | 51838-07-4 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Boiling Point (Predicted) | 438.9 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 219.3 °C | [1] |
| Density (Predicted) | 1.181 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.565 | [1] |
Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. The most common approach involves the condensation of an amine with an active methylene compound like ethyl cyanoacetate. For 2-cyano-N-(4-ethoxyphenyl)acetamide, the logical synthetic route is the reaction of p-phenetidine (4-ethoxyaniline) with ethyl cyanoacetate.
Caption: Proposed synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide.
Experimental Protocol (Proposed)
This protocol is based on a general method for the synthesis of related N-aryl cyanoacetamides and should be optimized for the specific substrates.[2]
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or neat reaction)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, combine p-phenetidine and a slight molar excess of ethyl cyanoacetate.
-
Heat the mixture with stirring to a temperature between 120-200 °C. The reaction can be performed neat or in a high-boiling solvent like xylene.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality behind Experimental Choices: The high reaction temperature is necessary to drive the aminolysis of the ethyl ester, which is a reversible reaction. The removal of the ethanol byproduct as it forms can also increase the yield. A neat reaction is often possible and simplifies the workup, but the use of a high-boiling solvent can aid in temperature control and prevent charring of the reactants.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 2-cyano-N-(4-ethoxyphenyl)acetamide would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are expected:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, the methylene protons, and the amide proton. By analogy with N-(4-ethoxyphenyl)acetamide (phenacetin), the following chemical shifts can be predicted:[3]
-
~1.4 ppm (triplet, 3H): Methyl protons of the ethoxy group.
-
~4.0 ppm (quartet, 2H): Methylene protons of the ethoxy group.
-
~3.5 ppm (singlet, 2H): Methylene protons of the cyanoacetyl group.
-
~6.9 ppm (doublet, 2H): Aromatic protons ortho to the ethoxy group.
-
~7.5 ppm (doublet, 2H): Aromatic protons ortho to the amide group.
-
~8.0-9.0 ppm (broad singlet, 1H): Amide (N-H) proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
~15 ppm: Methyl carbon of the ethoxy group.
-
~25 ppm: Methylene carbon of the cyanoacetyl group.
-
~64 ppm: Methylene carbon of the ethoxy group.
-
~115 ppm: Aromatic carbons ortho to the ethoxy group.
-
~117 ppm: Nitrile carbon.
-
~122 ppm: Aromatic carbons ortho to the amide group.
-
~131 ppm: Quaternary aromatic carbon attached to the amide nitrogen.
-
~156 ppm: Quaternary aromatic carbon attached to the ethoxy group.
-
~163 ppm: Amide carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~2250 cm⁻¹: C≡N stretching of the nitrile group.
-
~1670 cm⁻¹: C=O stretching of the amide I band.
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1040 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
Mass Spectrometry
The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (204.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the cyanoacetyl group.
Potential Applications and Biological Activity
While specific studies on the biological activity of 2-cyano-N-(4-ethoxyphenyl)acetamide are limited, the broader classes of cyanoacetamides and phenoxyacetamides have shown a wide range of pharmacological potential.
-
Anticancer Activity: Many acetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Activity: The phenoxyacetamide scaffold is present in compounds with known anti-inflammatory and analgesic properties.[4]
-
Antioxidant Activity: Some acetamide derivatives have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant applications.[4]
-
Insecticidal Activity: Certain cyanoacetamide derivatives have been found to exhibit insecticidal properties.[5]
The combination of the cyanoacetamide and the 4-ethoxyphenyl moieties in a single molecule makes 2-cyano-N-(4-ethoxyphenyl)acetamide an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent or a lead compound for drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicity of this specific compound has not been fully evaluated. Related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7]
It is imperative to conduct a thorough risk assessment before handling this chemical and to consult all available safety information for related compounds.
Conclusion
2-cyano-N-(4-ethoxyphenyl)acetamide is a compound with significant potential for further research and development, stemming from the versatile reactivity of the cyanoacetamide group and the pharmacological relevance of the N-(4-ethoxyphenyl) moiety. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and an outline of its expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.
References
-
Abdel-Raheem, S. A. A., & Adel, M. (Year). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]
-
Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. [Link]
-
Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. (2025, February 27). ResearchGate. [Link]
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cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]
-
Phenacetin. (n.d.). MD Topology | NMR | X-Ray. [Link]
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Phenacetin. (n.d.). NIST WebBook. [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.).
-
Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (2014, November 14). PubMed. [Link]
-
Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. (n.d.). ResearchGate. [Link]
-
Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. [Link]
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Acetamide, N-(4-benzyloxyphenyl)-2-cyano-. (n.d.). SpectraBase. [Link]
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N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST/TRC. [Link]
-
Phenacetin. (n.d.). PubChem. [Link]
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- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide in Organic Solvents
Foreword: Navigating the Uncharted Waters of Solubility
To the researchers, scientists, and drug development professionals who form the backbone of pharmaceutical innovation, this guide addresses a critical, yet often un-charted, physicochemical property: the solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide. While direct, comprehensive experimental data for this specific molecule in a wide array of organic solvents remains elusive in publicly accessible literature, this document serves as a robust framework for understanding, predicting, and, most importantly, determining its solubility.
By leveraging data from the structurally analogous compound N-(4-ethoxyphenyl)acetamide (commonly known as phenacetin) and established principles of physical chemistry, we will construct a scientifically rigorous guide. This document is designed not as a mere compilation of data, but as a methodological companion, empowering you to either generate the precise solubility data you require or to make well-founded estimations for your research and development endeavors.
Compound Profile: 2-cyano-N-(4-ethoxyphenyl)acetamide
2-cyano-N-(4-ethoxyphenyl)acetamide is a derivative of acetamide featuring a cyano group and an N-substituted 4-ethoxyphenyl ring. The presence of these functional groups dictates its physicochemical properties and, consequently, its solubility behavior.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| CAS Number | 51838-07-4 | |
| Density | 1.181 g/cm³ | |
| Boiling Point | 438.9 °C at 760 mmHg | |
| Flash Point | 219.3 °C | |
| Refractive Index | 1.565 | |
| XLogP3 | 2.01 |
These properties suggest a molecule with moderate lipophilicity, capable of acting as both a hydrogen bond donor (from the amide N-H) and acceptor (via the amide carbonyl, the ether oxygen, and the nitrile nitrogen).
The Influence of Molecular Structure on Solubility: A Comparative Analysis with Phenacetin
Given the absence of direct solubility data for our target compound, we turn to its close structural analog, N-(4-ethoxyphenyl)acetamide (phenacetin), to infer its likely behavior. The key structural difference is the presence of a cyano (-C≡N) group on the acetyl moiety of our target compound.
The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its introduction is expected to increase the polarity of the molecule and its capacity for dipole-dipole interactions and hydrogen bonding. This will likely lead to:
-
Increased solubility in polar solvents compared to phenacetin.
-
Decreased solubility in non-polar solvents compared to phenacetin.
Solubility of N-(4-ethoxyphenyl)acetamide (Phenacetin): A Reference Point
The following table summarizes the known solubility of phenacetin in various solvents. This data provides a valuable baseline for estimating the solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide.
| Solvent | Solubility Description | Quantitative Data | Source |
| Water | Very slightly soluble | 0.076 g/100 mL; 1g in 1310 mL (cold), 1g in 82 mL (boiling) | |
| Ethanol (95%) | Soluble | 1g in 15 mL (cold), 1g in 2.8 mL (boiling) | |
| Chloroform | Soluble | 1g in 14 mL | |
| Diethyl Ether | Slightly soluble | 1g in 90 mL | |
| Benzene | Slightly soluble | - | |
| Acetone | Soluble | - | |
| Glycerol | Soluble | - | |
| Pyridine | Very soluble | - |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method. This method, while requiring patience, yields highly reliable and reproducible data.
Principle
An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant. This concentration represents the thermodynamic solubility.
Experimental Workflow
A Technical Guide to the Spectroscopic Characterization of 2-cyano-N-(4-ethoxyphenyl)acetamide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the triumvirate of molecular characterization. This guide provides an in-depth technical analysis of the spectroscopic data for 2-cyano-N-(4-ethoxyphenyl)acetamide, a compound of interest due to its potential applications in medicinal chemistry, stemming from its acetamide and cyano functional groups.
This document is designed for researchers, scientists, and drug development professionals, offering not just a presentation of data, but a detailed interpretation grounded in the fundamental principles of spectroscopy. The causality behind the predicted spectral features is explained to provide a robust framework for understanding the molecule's structure and behavior.
Molecular Structure and Functional Group Analysis
To comprehend the spectroscopic data, a foundational understanding of the molecule's structure is imperative. 2-cyano-N-(4-ethoxyphenyl)acetamide is a para-substituted aromatic compound featuring several key functional groups that will give rise to characteristic spectroscopic signals.
Figure 1: Chemical structure of 2-cyano-N-(4-ethoxyphenyl)acetamide.
The key structural components for spectroscopic analysis are:
-
Para-substituted benzene ring: This will produce a characteristic AA'BB' system in the ¹H NMR spectrum and four distinct signals in the aromatic region of the ¹³C NMR spectrum.
-
Ethoxy group (-O-CH₂-CH₃): This will give rise to a triplet and a quartet in the ¹H NMR spectrum.
-
Amide linkage (-NH-C=O-): The N-H proton will be a singlet, and the carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum. The N-H and C=O bonds will show strong absorptions in the IR spectrum.
-
Methylene group (-CH₂-): The protons of the methylene group adjacent to the cyano and carbonyl groups will appear as a singlet in the ¹H NMR spectrum.
-
Cyano group (-C≡N): This group has a characteristic sharp absorption in the IR spectrum and a distinct chemical shift for the carbon in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 2-cyano-N-(4-ethoxyphenyl)acetamide is predicted to show five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| -O-CH₂ -CH₃ | ~4.0 | Quartet | 2H | Deshielded by the adjacent oxygen atom, split by the CH₃ group. |
| -CO-CH₂ -CN | ~3.7 | Singlet | 2H | Deshielded by the adjacent carbonyl and cyano groups. No adjacent protons to cause splitting. |
| Aromatic protons (ortho to -NH) | ~7.5 | Doublet | 2H | Deshielded due to the electron-withdrawing nature of the acetamide group and the aromatic ring current. |
| Aromatic protons (ortho to -O) | ~6.9 | Doublet | 2H | Shielded by the electron-donating ethoxy group. |
| -NH -CO- | ~8.2 | Singlet | 1H | Deshielded amide proton, often appears as a broad singlet. |
Causality Behind Predicted Shifts: The electron-donating ethoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) for the protons ortho to it. Conversely, the electron-withdrawing acetamide group decreases electron density, leading to a downfield shift (higher ppm) for the protons ortho to it.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Justification |
| -O-CH₂-CH₃ | ~15 | Highly shielded aliphatic carbon. |
| -O-CH₂ -CH₃ | ~64 | Aliphatic carbon deshielded by the attached oxygen. |
| -CO-CH₂ -CN | ~25 | Aliphatic carbon deshielded by both the carbonyl and cyano groups. |
| C ≡N | ~116 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic C -H (ortho to -O) | ~115 | Shielded by the electron-donating ethoxy group. |
| Aromatic C -H (ortho to -NH) | ~122 | Less shielded due to the proximity to the electron-withdrawing acetamide group. |
| Aromatic C (ipso to -O) | ~156 | Deshielded due to direct attachment to the electronegative oxygen. |
| Aromatic C (ipso to -NH) | ~131 | Less deshielded than the carbon attached to oxygen. |
| -NH-C =O | ~164 | Characteristic chemical shift for an amide carbonyl carbon. |
Experimental Protocols for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Self-Validating System: The consistency between the ¹H and ¹³C NMR data serves as a self-validating mechanism. For instance, the number of aromatic proton signals should correspond to the number of protonated aromatic carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H stretch | Secondary Amide | Strong, sharp |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Ethoxy and Methylene | Medium to Strong |
| ~2250 | C≡N stretch | Nitrile | Strong, sharp |
| ~1670 | C=O stretch (Amide I band) | Secondary Amide | Very Strong |
| ~1600, ~1510 | C=C stretch | Aromatic Ring | Medium to Strong |
| ~1540 | N-H bend (Amide II band) | Secondary Amide | Medium |
| ~1240 | C-O stretch (aryl ether) | Ethoxy Group | Strong |
| ~1040 | C-O stretch (alkyl ether) | Ethoxy Group | Strong |
Causality Behind Absorptions: The high frequency of the N-H and C-H stretches is due to the low mass of the hydrogen atom and the strength of these bonds. The triple bond of the nitrile group is very strong, resulting in a high-frequency absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[1] The carbonyl stretch of the amide is at a lower frequency than that of a ketone due to resonance with the nitrogen lone pair, which imparts some single-bond character to the C=O bond.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of 2-cyano-N-(4-ethoxyphenyl)acetamide is C₁₁H₁₂N₂O₂. The calculated monoisotopic mass is approximately 204.09 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 204.
The fragmentation of the molecular ion is predicted to occur via several characteristic pathways:
Figure 3: Predicted fragmentation pathway for 2-cyano-N-(4-ethoxyphenyl)acetamide.
Key Predicted Fragments:
| m/z | Proposed Structure/Formula | Formation Mechanism |
| 204 | [C₁₁H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | [C₉H₁₀NO]⁺ | Loss of the cyanomethyl radical (·CH₂CN) |
| 120 | [C₈H₈O]⁺˙ | Cleavage of the amide C-N bond with hydrogen transfer, loss of cyanoacetamide. |
| 108 | [C₇H₈O]⁺˙ | Alpha-cleavage of the ether, loss of ethylene from the ethoxy group. |
| 93 | [C₆H₅O]⁺ | Loss of an ethyl group from the m/z 120 fragment. |
Trustworthiness of Fragmentation: The proposed fragmentation pathways are based on established principles of mass spectrometry, such as the formation of stable carbocations and the loss of small, stable neutral molecules.[2] The stability of the aromatic ring will likely lead to a relatively abundant molecular ion peak.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to purify the sample before it enters the mass spectrometer.
-
Ionization: The sample is introduced into an electrospray ionization (ESI) source, where it is nebulized and ionized, typically forming the protonated molecule [M+H]⁺ (m/z 205).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
Conclusion
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-cyano-N-(4-ethoxyphenyl)acetamide. By integrating predicted data with the underlying principles of NMR, IR, and MS, this document serves as a valuable resource for researchers in the field of drug development and chemical analysis. The detailed protocols and interpretations are designed to be a self-validating system, ensuring a high degree of scientific integrity and trustworthiness. The provided visualizations and structured data tables facilitate a clear and concise understanding of the spectroscopic properties of this molecule.
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][3]
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The Versatile Synthon: A Technical Guide to 2-cyano-N-(4-ethoxyphenyl)acetamide in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-cyano-N-(4-ethoxyphenyl)acetamide, a highly functionalized and versatile building block in modern heterocyclic chemistry. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and strategic application of this synthon in the construction of a diverse array of heterocyclic scaffolds. By detailing established synthetic protocols and exploring the underlying reaction mechanisms, this guide serves as a practical resource for leveraging the unique reactivity of 2-cyano-N-(4-ethoxyphenyl)acetamide in the design and execution of novel synthetic pathways.
Introduction: The Strategic Value of N-Arylcyanoacetamides
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, driving a continuous demand for efficient and adaptable synthetic methodologies.[1][2] Within the vast arsenal of synthetic precursors, N-arylcyanoacetamides have emerged as exceptionally valuable synthons.[3][4] Their intrinsic chemical architecture, featuring an active methylene group flanked by a nitrile and an amide carbonyl, provides a trifecta of reactive sites. This polyfunctionality allows for a diverse range of chemical transformations, including condensations, cyclizations, and multicomponent reactions.[4]
2-cyano-N-(4-ethoxyphenyl)acetamide, in particular, combines this reactive core with a 4-ethoxyphenyl substituent. This group can influence the molecule's solubility, crystal packing, and potential for biological interactions, making it an attractive starting material for medicinal chemistry programs. This guide will systematically unpack the synthetic utility of this specific building block.
Synthesis and Characterization of 2-cyano-N-(4-ethoxyphenyl)acetamide
The most common and direct method for the synthesis of N-arylcyanoacetamides is the condensation of an aniline with an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate.[3]
General Synthetic Protocol
The synthesis proceeds via a nucleophilic acyl substitution-type mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group. The reaction can be performed by heating the neat reactants or in a high-boiling solvent.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add p-phenetidine (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Heat the mixture with stirring at 120-150 °C for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
The resulting solid is then triturated with a suitable solvent like ethanol or diethyl ether to remove any unreacted starting materials.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried to afford 2-cyano-N-(4-ethoxyphenyl)acetamide.
This procedure is based on established methods for the synthesis of similar N-arylcyanoacetamides.[5]
Physicochemical and Spectroscopic Properties
The proper characterization of the starting material is a cornerstone of reliable and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 51838-07-4 | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.23 g/mol | [6] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not available (predicted to be in the range of 150-180 °C) | - |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and water | Predicted |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group, two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, a singlet for the active methylene protons, and a broad singlet for the amide N-H.
-
¹³C NMR: The spectrum should display signals for the two carbons of the ethoxy group, four distinct signals for the aromatic carbons, a signal for the active methylene carbon, a signal for the nitrile carbon, and a signal for the amide carbonyl carbon.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-O stretches of the ether (around 1240 cm⁻¹).
Application in Heterocyclic Synthesis
The true value of 2-cyano-N-(4-ethoxyphenyl)acetamide lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The following sections detail its application in the synthesis of pyridines, pyrimidines, thiazoles, and coumarins.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents.[8][9][10] A highly efficient route to polysubstituted 2-amino-3-cyanopyridines involves a one-pot, four-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. A variation of this involves the reaction of a chalcone (an α,β-unsaturated ketone) with malononitrile and ammonium acetate.[11]
Reaction Scheme: Pyridine Synthesis from a Chalcone Intermediate
Caption: Synthesis of 2-amino-3-cyanopyridines.
Causality Behind Experimental Choices:
This multicomponent approach is highly atom-economical. The use of ammonium acetate provides a source of ammonia in situ for the cyclization step. The reaction proceeds through a cascade of well-established transformations: a Knoevenagel condensation to form an electron-deficient alkene, a Michael addition of a carbanion, and subsequent cyclization and aromatization.
Experimental Protocol for Pyridine Synthesis:
This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridines.[8]
-
In a round-bottom flask, dissolve the appropriate chalcone (derived from an aromatic ketone and aldehyde, 1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq) in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-3-cyanopyridine derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds.[12][13][14][15] A common strategy for pyrimidine synthesis involves the condensation of a three-carbon component with an amidine or urea derivative. 2-cyano-N-(4-ethoxyphenyl)acetamide can act as the C-C-N unit in reactions with formamide or other amidine sources.[12]
Reaction Scheme: Pyrimidine Synthesis
Caption: Synthesis of pyrimidine derivatives.
Experimental Protocol for Pyrimidine Synthesis:
-
A mixture of 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) and an excess of formamide is heated at 150-180 °C for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pyrimidine derivative.
Synthesis of Thiazole Derivatives
The thiazole ring is a key feature in many natural products and synthetic drugs, including vitamin B1.[6][16][17] The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for its construction. 2-cyano-N-(4-ethoxyphenyl)acetamide can be converted to a reactive intermediate for this synthesis.
Reaction Scheme: Thiazole Synthesis
Caption: Synthesis of thiazole derivatives.
Experimental Protocol for Thiazole Synthesis:
This protocol is a two-step procedure involving the initial halogenation of the active methylene group.
-
α-Halogenation: Dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.0 eq) and a radical initiator such as AIBN. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude α-bromo-2-cyano-N-(4-ethoxyphenyl)acetamide.
-
Hantzsch Cyclization: Dissolve the crude α-bromo intermediate (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 2-4 hours. After cooling, neutralize the reaction with a base such as sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
Synthesis of Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are a large class of natural and synthetic compounds with diverse biological activities.[18][19][20][21][22][23] The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. While 2-cyano-N-(4-ethoxyphenyl)acetamide is not a β-ketoester, it can participate in Knoevenagel condensation with salicylaldehydes to form intermediates that can cyclize to form coumarins or related heterocycles.[24][25][26][27]
Reaction Scheme: Coumarin Synthesis via Knoevenagel Condensation
Caption: Synthesis of coumarin derivatives.
Experimental Protocol for Coumarin Synthesis:
-
Dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure coumarin derivative.
Conclusion
2-cyano-N-(4-ethoxyphenyl)acetamide is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its polyfunctional nature allows for its strategic incorporation into various synthetic pathways, including multicomponent reactions and classical named reactions. This guide has provided a framework for understanding and utilizing this valuable synthon, offering both mechanistic insights and practical synthetic protocols. The continued exploration of the reactivity of 2-cyano-N-(4-ethoxyphenyl)acetamide and its derivatives will undoubtedly lead to the discovery of novel molecular entities with significant potential in drug discovery and materials science.
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SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES - Rasayan Journal of Chemistry. Available at: [Link]
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The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO 2 … - ResearchGate. Available at: [Link]
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Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under - Der Pharma Chemica. Available at: [Link]
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Navigating the Therapeutic Potential of 2-Cyano-N-(4-ethoxyphenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents has led to a burgeoning interest in the diverse biological activities of synthetic small molecules. Among these, acetamide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological effects. This technical guide focuses specifically on the biological activities of a particular class: 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives . While direct and extensive research on this specific family of compounds is nascent, this document aims to provide a comprehensive framework for their investigation. By examining the known biological activities of structurally related acetamide and cyanoacetamide compounds, we will extrapolate potential therapeutic avenues and outline detailed experimental protocols for their synthesis and bio-evaluation. This guide serves as a foundational resource for researchers poised to explore the therapeutic landscape of these promising molecules.
Introduction: The 2-Cyano-N-(4-ethoxyphenyl)acetamide Scaffold
The core structure, 2-cyano-N-(4-ethoxyphenyl)acetamide, possesses key functional groups that suggest a predisposition for biological activity. The cyano (C≡N) group can participate in hydrogen bonding and may act as a bioisostere for other functional groups. The acetamide linkage is a common feature in many pharmaceuticals, contributing to metabolic stability and target engagement. Furthermore, the 4-ethoxyphenyl moiety provides a lipophilic character that can influence pharmacokinetic properties such as membrane permeability and distribution.
Derivatization of this core structure opens up a vast chemical space for modulating its biological effects. Modifications can be introduced at various positions, including the phenyl ring and the active methylene group adjacent to the cyano moiety, to fine-tune the molecule's steric, electronic, and hydrophobic properties.
Potential Biological Activities: An Evidence-Based Extrapolation
Based on the biological activities reported for analogous structures, we can hypothesize several potential therapeutic applications for 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of acetamide and cyanoacetamide derivatives. The underlying mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. For instance, certain acetamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Hypothesized Mechanism of Action: The cyano group in the 2-cyano-N-(4-ethoxyphenyl)acetamide scaffold could potentially interact with key bacterial enzymes, such as those involved in the peptidoglycan biosynthesis pathway.
Anticancer Activity
The acetamide backbone is present in several clinically used anticancer agents. Derivatives of this class have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The presence of a cyano group can also contribute to anticancer effects, as seen in some kinase inhibitors. Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, particularly against prostate and breast cancer cell lines.[1] Compounds with a nitro moiety on the phenyl ring exhibited higher cytotoxic effects.[1]
Hypothesized Signaling Pathway Involvement:
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A Comprehensive Review of Synthetic Routes for N-Aryl Cyanoacetamides: Mechanisms, Methodologies, and Practical Insights
Abstract: N-Aryl cyanoacetamides are pivotal structural motifs in medicinal chemistry and materials science, serving as crucial intermediates and pharmacophores in a range of bioactive compounds. This technical guide provides an in-depth review of the primary synthetic routes for their preparation. We delve into the mechanisms, advantages, and limitations of classical and modern synthetic strategies, including the direct cyanoacetylation of anilines using various activating agents, amidation of cyanoacetic esters, and metal-catalyzed cross-coupling reactions. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a comprehensive and practical resource for selecting and implementing the optimal synthetic strategy.
Introduction: The Significance of N-Aryl Cyanoacetamides
N-Aryl cyanoacetamides are a class of organic compounds characterized by a cyanoacetyl group attached to an aromatic amine. This unique combination of a reactive methylene group, a cyano moiety, and an amide linkage makes them exceptionally versatile building blocks in organic synthesis.[1]
1.1 The N-Aryl Cyanoacetamide Moiety in Medicinal Chemistry
The N-aryl cyanoacetamide scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide array of biological targets. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to enzyme active sites. For instance, this moiety is a cornerstone of several kinase inhibitors, where the amide N-H and carbonyl oxygen act as hydrogen bond donor and acceptor, respectively, and the aryl group engages in hydrophobic interactions. Prominent examples include the immunosuppressive drugs leflunomide and its active metabolite, teriflunomide. The widespread utility of these derivatives as synthons for bioactive compounds continues to drive the development of innovative pharmaceutical agents.[2][3]
1.2 Applications in Materials Science and Organic Synthesis
Beyond pharmaceuticals, the electronic properties of N-aryl cyanoacetamides make them suitable for applications in materials science, including the development of optoelectronic materials.[3] In synthetic chemistry, they are highly valued as precursors for a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, owing to the reactivity of their functional groups.[1][4]
Foundational Synthetic Strategy: Cyanoacetylation of Anilines
The most direct and widely employed method for synthesizing N-aryl cyanoacetamides is the acylation of an aromatic amine (aniline) with a cyanoacetic acid derivative. This approach, centered on the formation of an amide bond, can be executed through several distinct pathways.
2.1 Mechanism of N-Acylation: A Primer
The core of this strategy is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetyl group. For the reaction to proceed efficiently, the hydroxyl group of cyanoacetic acid must be converted into a better leaving group. The choice of activating agent dictates the specific mechanism, reaction conditions, and overall efficiency.
2.2 Classical Approaches with Activated Cyanoacetic Acid
Using Cyanoacetic Acid with Coupling Agents
A common laboratory-scale method involves the in-situ activation of cyanoacetic acid using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Causality and Mechanism: Carbodiimides function by converting the carboxylic acid's hydroxyl group into an excellent leaving group.[5] The reaction initiates with the protonation of the carbodiimide by cyanoacetic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then readily attacked by the aniline to form the desired amide. The driving force is the formation of a stable urea byproduct (dicyclohexylurea [DCU] or ethyl-dimethylaminopropylurea [EDU]).[7]
dot digraph "DCC_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.0];
// Nodes CyanoaceticAcid [label="Cyanoacetic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Aniline\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N-Aryl Cyanoacetamide\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CyanoaceticAcid -> Intermediate [label="+ DCC", color="#4285F4"]; DCC -> Intermediate [style=invis]; Intermediate -> Amide [label="+ Aniline", color="#4285F4"]; Aniline -> Amide [style=invis]; Intermediate -> DCU [label=" ", color="#EA4335"]; } } Caption: DCC Coupling Mechanism for Amide Synthesis.
Trustworthiness & Practical Issues: While effective, the use of DCC presents a significant purification challenge. The DCU byproduct is notoriously insoluble in most common organic solvents and must be removed by filtration.[8] EDC is often preferred as its corresponding urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[8] For challenging couplings, additives like 1-hydroxybenzotriazole (HOBt) can be included to form an active ester intermediate, which can improve yields and suppress side reactions.[9]
Protocol 2.2.1.1: General Procedure for EDC-Mediated Synthesis
-
Dissolve cyanoacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Add the substituted aniline (1.0-1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature.
-
If required, add HOBt (0.5-1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Using Cyanoacetyl Chloride
The reaction of an aniline with cyanoacetyl chloride, the acid chloride of cyanoacetic acid, is a highly vigorous and often high-yielding method.
Causality and Mechanism: Acid chlorides are extremely reactive acylating agents. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic. The reaction is typically rapid and exothermic, proceeding via a standard nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction.
Trustworthiness & Practical Issues: The primary challenge of this route is the instability of cyanoacetyl chloride, which is moisture-sensitive and can decompose upon storage. It is often prepared in situ immediately before use by treating cyanoacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This adds an extra step to the procedure and involves handling corrosive reagents.
2.3 Modern and Greener Alternatives
Direct Amidation of Cyanoacetic Esters
A more atom-economical and widely used approach, particularly on a larger scale, is the direct reaction of an aniline with an alkyl cyanoacetate, most commonly ethyl cyanoacetate.[4]
Causality and Mechanism: This reaction is an aminolysis of an ester. The nucleophilic aniline attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel an alcohol (ethanol), forming the more thermodynamically stable amide. The reaction often requires elevated temperatures (e.g., fusion method at 150 °C) or a catalyst to proceed at a reasonable rate.[1] The process can be performed neat (solvent-free) or in a high-boiling solvent.[1]
dot digraph "Amidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.0];
// Nodes Start [label="Start:\nAniline + Ethyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat Mixture\n(e.g., 150-180 °C)\nSolvent-free or High-boiling solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Amide Formation\n(Ethanol byproduct removed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cool and Precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purify Product\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Heating; Heating -> Reaction; Reaction -> Workup; Workup -> Purification; } } Caption: General workflow for synthesis via amidation of ethyl cyanoacetate.
Trustworthiness & Practical Issues: This method is often favored for its simplicity, cost-effectiveness, and avoidance of harsh coupling reagents.[1] The primary byproduct, ethanol, is volatile and easily removed. The high temperatures required can sometimes be a limitation for substrates with sensitive functional groups. However, various catalytic systems have been developed to facilitate the reaction under milder conditions.
Protocol 2.3.1.1: Solvent-Free Synthesis from Ethyl Cyanoacetate
-
Combine the substituted aniline (1.0 eq) and ethyl cyanoacetate (1.2-1.5 eq) in a round-bottom flask equipped with a distillation head or reflux condenser.
-
Heat the mixture in an oil bath to 150-180 °C.
-
Maintain heating for 2-6 hours, monitoring the reaction by TLC. Ethanol will distill off as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature, which often results in the solidification of the product.
-
Triturate the solid with a suitable solvent like ethanol or hexane to remove excess ethyl cyanoacetate and other impurities.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain high purity.[10]
Alternative Synthetic Paradigms
While cyanoacetylation of anilines is the dominant strategy, other methods exist for specific applications.
3.1 Metal-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination offers a powerful alternative for constructing the C-N bond.[11] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine-containing coupling partner.[12] In this context, the reaction would involve coupling an aryl halide with 2-cyanoacetamide.
Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the N-aryl cyanoacetamide and regenerate the Pd(0) catalyst.[13] The choice of phosphine ligand is critical for the success of the reaction.[14]
Comparative Analysis and Practical Considerations
Choosing the optimal synthetic route requires a careful evaluation of several factors.
Table 4.1: Comparison of Key Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Best For |
| EDC/DCC Coupling | Cyanoacetic acid, Aniline, EDC/DCC | Mild conditions, good for sensitive substrates | Costly reagents, byproduct removal (esp. DCU) | Small-scale lab synthesis, complex molecules |
| Acid Chloride | Cyanoacetyl chloride, Aniline, Base | High reactivity, often high yields | Reagent instability, corrosive byproducts (HCl) | When high reactivity is needed and aniline is robust |
| Ester Amidation | Ethyl cyanoacetate, Aniline | Cost-effective, atom-economical, simple | High temperatures often required | Large-scale synthesis, industrial applications |
| Buchwald-Hartwig | Aryl halide, 2-Cyanoacetamide, Pd-catalyst | Excellent functional group tolerance | High cost, requires inert atmosphere | Cases where the aniline precursor is unavailable |
dot digraph "Route_Selection_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [arrowsize=0.7, penwidth=1.0, fontname="Arial", fontsize=9];
// Nodes Start [label="Is the corresponding\nAniline readily available?", fillcolor="#F1F3F4", fontcolor="#202124"]; Yes1 [label="Are you working on a\nlarge (industrial) scale?", fillcolor="#F1F3F4", fontcolor="#202124"]; No1 [label="Use Buchwald-Hartwig\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yes2 [label="Use Amidation of\nEthyl Cyanoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; No2 [label="Does the substrate have\nheat-sensitive groups?", fillcolor="#F1F3F4", fontcolor="#202124"]; Yes3 [label="Use EDC/HOBt Coupling\n(Mild Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; No3 [label="Consider Acid Chloride or\nEDC/DCC Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Yes1 [label="Yes"]; Start -> No1 [label="No"]; Yes1 -> Yes2 [label="Yes"]; Yes1 -> No2 [label="No"]; No2 -> Yes3 [label="Yes"]; No2 -> No3 [label="No"]; } } Caption: Decision tree for selecting a synthetic route.
Conclusion and Future Outlook
The synthesis of N-aryl cyanoacetamides is a well-established field with several reliable and robust methods. The classical approach of reacting anilines with ethyl cyanoacetate remains a mainstay for large-scale production due to its cost-effectiveness and simplicity. For laboratory-scale synthesis of complex molecules, carbodiimide-mediated coupling offers a mild and versatile alternative, despite challenges with byproduct removal.
Future developments will likely focus on creating more sustainable and efficient catalytic systems for direct amidation that operate under even milder conditions. The application of flow chemistry to these syntheses could also offer significant advantages in terms of safety, scalability, and product consistency. As the importance of the N-aryl cyanoacetamide scaffold in drug discovery and materials science continues to grow, the development of novel and improved synthetic routes will remain an active area of research.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]
- Faisal, M., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
- Abdel-Wahab, B. F., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
-
Ingersoll, A. W., et al. (1927). CYANOACETAMIDE. Organic Syntheses. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. Available at: [Link]
-
Khidre, R. E., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc. Available at: [Link]
-
Uddin, K.M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Bruson, H. A. (1942). N-2-CYANOETHYLANILINE. Organic Syntheses. Available at: [Link]
-
Bergman, J., et al. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ResearchGate. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Available at: [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Journal of the Iranian Chemical Society. Available at: [Link]
-
Li, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
OC Simplified. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Methodological & Application
High-Efficiency Synthesis of Bio-active Scaffolds: A Detailed Protocol for the Knoevenagel Condensation of 2-cyano-N-(4-ethoxyphenyl)acetamide
An Application Note for Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and reliability in creating α,β-unsaturated systems.[1][2][3] This application note provides a comprehensive, field-tested guide for the synthesis of (E)-2-cyano-3-aryl-N-(4-ethoxyphenyl)acrylamides, a class of compounds with significant potential in medicinal chemistry. These structures serve as versatile scaffolds for the development of novel therapeutic agents, including potential anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6] We present a detailed, step-by-step protocol, explain the causality behind critical experimental choices, and offer guidance on characterization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for generating libraries of these valuable compounds.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (typically an aldehyde) and an "active methylene" compound, catalyzed by a weak base.[7][8] The reaction's value lies in its high efficiency and stereoselectivity, often yielding the thermodynamically stable E-isomer. The active methylene compound, in this case, 2-cyano-N-(4-ethoxyphenyl)acetamide, possesses hydrogens on the α-carbon that are sufficiently acidic to be removed by a mild base. This acidity is induced by the adjacent electron-withdrawing cyano (-CN) and amide (-CONH-) groups.
The resulting products, α,β-unsaturated 2-cyanoacetamide derivatives, are highly functionalized molecules.[3][9] The conjugated system, electron-withdrawing groups, and the N-(4-ethoxyphenyl) moiety provide multiple points for further chemical modification and interaction with biological targets, making them ideal starting points for drug discovery programs.
Foundational Synthesis: Preparation of the Active Methylene Component
A prerequisite for the Knoevenagel condensation is the availability of the active methylene reactant. Here, we detail the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide from commercially available starting materials. The procedure involves the direct acylation of 4-ethoxyaniline with ethyl cyanoacetate.[10][11]
Protocol 1: Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
Materials and Reagents:
-
4-Ethoxyaniline (p-phenetidine)
-
Ethyl cyanoacetate
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-ethoxyaniline (0.1 mol, 13.72 g) and ethyl cyanoacetate (0.12 mol, 13.57 g). Rationale: A slight excess of ethyl cyanoacetate ensures the complete consumption of the amine.
-
Heating: Heat the mixture under reflux at approximately 120-140°C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.
-
Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. A solid mass will typically form.[12]
-
Isolation: Add 100 mL of cold deionized water to the flask and stir vigorously to break up the solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any unreacted starting materials and byproducts.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 2-cyano-N-(4-ethoxyphenyl)acetamide as a white or off-white crystalline solid. Dry the product under vacuum. The expected yield is typically 85-95%.
The Knoevenagel Condensation: Mechanism and Experimental Design
The core of this application note is the base-catalyzed condensation. The mechanism proceeds via three key stages: deprotonation, nucleophilic attack, and dehydration.
Mechanism Overview:
-
Carbanion Formation: A weak base (e.g., piperidine, trimethylamine) removes a proton from the α-carbon of 2-cyano-N-(4-ethoxyphenyl)acetamide, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol-type intermediate rapidly undergoes elimination of a water molecule to form the stable, conjugated C=C double bond of the final product.[8][9][13]
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol uses 4-methoxybenzaldehyde as a representative aromatic aldehyde.
Materials and Reagents:
-
2-cyano-N-(4-ethoxyphenyl)acetamide (from Protocol 1)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (10 mmol, 2.18 g) and the selected aromatic aldehyde (10 mmol) in 30 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.5 mmol, 50 µL) dropwise. Rationale: Piperidine is a sufficiently weak base to catalyze the reaction without promoting the self-condensation of the aldehyde.[8]
-
Reaction: Continue stirring the mixture at room temperature. A precipitate of the product will typically begin to form within 15-60 minutes.[9] The reaction is usually complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two 15 mL portions of ice-cold ethanol to remove the catalyst and any unreacted starting materials.[14]
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained in high yield and purity, often not requiring further purification.
Data Presentation: Substrate Scope and Expected Yields
The described protocol is robust and applicable to a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times but generally affords excellent yields.
| Aldehyde Substrate | Catalyst/Solvent | Typical Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | Piperidine/Ethanol | 2-3 | 92-96 |
| 4-Methoxybenzaldehyde | Piperidine/Ethanol | 1-2 | 95-98 |
| 4-Chlorobenzaldehyde | Piperidine/Ethanol | 2-4 | 90-95 |
| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 1-2 | 94-97 |
| 2-Naphthaldehyde | Piperidine/Ethanol | 3-5 | 88-93 |
| Thiophene-2-carboxaldehyde | Piperidine/Ethanol | 3-4 | 85-90 |
Note: Yields are based on typical outcomes for Knoevenagel condensations and may vary based on experimental conditions and scale.[1][9]
Analytical Characterization of Products
Confirmation of the product structure and purity is essential and can be achieved using standard spectroscopic methods.[2][15]
-
FT-IR (ATR): Look for characteristic peaks: ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic/vinylic C-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1660 cm⁻¹ (amide C=O stretch), ~1600 cm⁻¹ (C=C stretch).
-
¹H NMR (400 MHz, DMSO-d₆): Expect key signals: a singlet for the vinylic proton (=CH) around δ 8.0-8.5 ppm, aromatic protons in the δ 7.0-8.2 ppm range, a quartet for the ethoxy -OCH₂- around δ 4.0 ppm, a singlet for the amide N-H around δ 10.0-10.5 ppm, and a triplet for the ethoxy -CH₃ around δ 1.3 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): Key resonances include the C≡N carbon (~117 ppm), carbons of the C=C double bond, aromatic carbons, and the amide carbonyl carbon (~162 ppm).
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of the target compound.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Impure starting materials (especially aldehyde). 3. Insufficient reaction time. | 1. Use fresh piperidine or an alternative base like trimethylamine. 2. Purify the aldehyde by distillation or recrystallization. 3. Extend the reaction time and continue monitoring by TLC. |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Low reaction temperature. | 1. Add a few more drops of catalyst. 2. Allow the reaction to proceed at room temperature or warm gently to 40°C. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Product has low melting point. | 1. Ensure thorough washing with cold solvent. If necessary, perform column chromatography (Silica gel, Hexane:Ethyl Acetate). 2. After filtration, triturate the product with a non-polar solvent like hexane to induce solidification. |
Conclusion
This application note details a highly efficient, reproducible, and scalable protocol for the Knoevenagel condensation of 2-cyano-N-(4-ethoxyphenyl)acetamide with various aromatic aldehydes. The procedure is characterized by mild reaction conditions, short reaction times, simple workup, and consistently high yields.[9] This methodology provides a powerful tool for medicinal chemists and drug development professionals, enabling the rapid generation of diverse molecular libraries built around a privileged acrylamide scaffold, thereby accelerating the discovery of new therapeutic candidates.
References
-
Kumar, A., & Kumar, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
-
CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
-
Ingersoll, A. W., & Burns, G. R. (1928). Cyanoacetamide. Organic Syntheses, 8, 64.
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Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (Accessed 2026-01-24).
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Badiger, S., & Kantharaju, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Organic Communications, 14(1), 81-91.
-
Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. Benchchem. (Accessed 2026-01-24).
-
Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
-
Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. (2024). ResearchGate.
-
El-Faham, A., et al. (2012). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate.
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry.
-
Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Saudi Pharmaceutical Journal, 31(11), 101798.
-
Singh, S., & Singh, P. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 3(8), 1104-1108.
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
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Gouda, M. A., et al. (2014). 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis. Synthetic Communications, 44(23), 3347-3361.
-
Amato, M. E., et al. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 13(10), 940-944.
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2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis. ChemicalBook. (Accessed 2026-01-24).
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (Accessed 2026-01-24).
-
Knoevenagel Condensation Reaction. Merck Millipore. (Accessed 2026-01-24).
-
Al-Amin, M., et al. (2013). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Journal of Applicable Chemistry, 2(1), 75-81.
-
Knoevenagel condensation. Wikipedia. (Accessed 2026-01-24).
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Application Note: The Strategic Role of 2-Cyano-N-(4-ethoxyphenyl)acetamide in the Synthesis of Novel Anticancer Agents
Introduction: The Cyanoacetamide Scaffold in Modern Oncology
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The cyanoacetamide moiety is a quintessential example of such a versatile building block, particularly in the development of anticancer therapeutics.[1] Its unique electronic and structural features, characterized by an active methylene group flanked by electron-withdrawing cyano and amide functionalities, render it a highly reactive and adaptable precursor for the synthesis of a diverse array of heterocyclic systems.[2][3]
This application note focuses on a specific, yet broadly applicable, member of this class: 2-cyano-N-(4-ethoxyphenyl)acetamide . We will explore its strategic importance, detailing its application in the synthesis of potent anticancer agents, with a particular focus on the generation of scaffolds known to inhibit critical oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
The choice of the N-(4-ethoxyphenyl) substituent is deliberate. The ethoxybenzene motif is a common feature in numerous kinase inhibitors, where it often occupies hydrophobic pockets within the ATP-binding site of enzymes like EGFR, contributing to enhanced binding affinity and selectivity.[4] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this key intermediate in the discovery of next-generation oncology drugs.
Core Chemistry & Synthetic Rationale
The synthetic power of 2-cyano-N-(4-ethoxyphenyl)acetamide stems from the acidity of its α-carbon protons. The adjacent cyano (-C≡N) and carbonyl (-C=O) groups stabilize the resulting carbanion through resonance, making the methylene group an excellent nucleophile for a variety of crucial carbon-carbon bond-forming reactions.
Two primary, high-impact synthetic strategies utilizing this precursor are:
-
Synthesis of Substituted 2-Pyridones via Michael Addition-Cyclization: The reaction with α,β-unsaturated carbonyl compounds (chalcones) provides a direct route to highly functionalized 2-pyridone heterocycles.[5][6] The 2-pyridone core is found in numerous compounds with significant biological activity, including anticancer properties.[7][8][9]
-
The Gewald Multicomponent Reaction for 2-Aminothiophenes: This powerful one-pot reaction combines an α-methylene nitrile, a carbonyl compound, and elemental sulfur to produce densely substituted 2-aminothiophenes.[10][11] Thiophene derivatives synthesized via the Gewald reaction have shown considerable promise as anticancer agents, targeting various kinases and cellular pathways.[12][13]
This note will focus on the first strategy, providing a detailed protocol for the synthesis of a 2-pyridone derivative, a scaffold known for its potential as an EGFR inhibitor.[4][14]
Caption: Synthetic pathways from the title compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor and its subsequent conversion into a representative anticancer scaffold.
Protocol 3.1: Synthesis of Precursor 2-Cyano-N-(4-ethoxyphenyl)acetamide (3)
This procedure is adapted from standard methods for the synthesis of N-substituted cyanoacetamides.[15][16] It involves the direct condensation of 4-ethoxyaniline with ethyl cyanoacetate.
Materials:
-
4-Ethoxyaniline (1) (p-phenetidine)
-
Ethyl cyanoacetate (2)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Heating: Heat the mixture under reflux conditions (typically 150-170 °C) for 2-3 hours. The reaction is often run neat (without solvent), but a high-boiling inert solvent like xylene can be used.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Purification: Triturate the solid residue with cold ethanol, and collect the product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 2-cyano-N-(4-ethoxyphenyl)acetamide (3).
Causality: The reaction is a nucleophilic acyl substitution where the amino group of 4-ethoxyaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the displacement of ethanol and formation of the amide bond. Heating is necessary to drive the reaction to completion.
Protocol 3.2: Synthesis of a 4,6-Diphenyl-2-pyridone Anticancer Scaffold (5)
This protocol describes the synthesis of a highly substituted 2-pyridone derivative via a base-catalyzed reaction between the precursor 3 and a chalcone.[5][6]
Materials:
-
2-Cyano-N-(4-ethoxyphenyl)acetamide (3)
-
Chalcone (4) (1,3-diphenyl-2-propen-1-one)
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a solution of 2-cyano-N-(4-ethoxyphenyl)acetamide (3) (2.04 g, 10 mmol) and chalcone (4) (2.08 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add a catalytic amount of piperidine (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Precipitation & Isolation: Upon cooling to room temperature, a solid product will precipitate from the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.
-
Drying: Dry the purified product, 1-(4-ethoxyphenyl)-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5), in a vacuum oven.
Causality: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of the cyanoacetamide, generating the nucleophilic carbanion. This carbanion then undergoes a Michael (conjugate) addition to the β-carbon of the chalcone.[17] The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto a carbonyl group, followed by dehydration to yield the stable, aromatic 2-pyridone ring system.
Reaction Mechanism & Biological Significance
Mechanism of 2-Pyridone Formation
The formation of the 2-pyridone scaffold proceeds through a well-defined Michael addition-cyclization-dehydration cascade.
Caption: Mechanism of 2-pyridone synthesis.
Biological Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[18] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[4] Therefore, inhibiting EGFR is a clinically validated strategy for cancer treatment.
Many successful EGFR inhibitors, such as Gefitinib and Osimertinib, are heterocyclic compounds that compete with ATP for binding to the kinase domain of the receptor.[18][19] The synthesized 2-pyridone scaffold (5) possesses the key pharmacophoric features required for EGFR inhibition: a planar heterocyclic core to mimic the adenine ring of ATP and lipophilic aryl substituents to interact with hydrophobic regions of the ATP-binding pocket. The N-(4-ethoxyphenyl) group is particularly crucial for this interaction.
Caption: Inhibition of the EGFR signaling pathway.
Data Summary and Conclusion
The synthetic protocols described herein are robust and lead to novel heterocyclic structures with high potential for anticancer activity. The biological evaluation of these compounds typically involves screening against a panel of human cancer cell lines.
| Compound ID | Scaffold Type | Target Cancer Cell Line | Reported IC₅₀ (µM) [Source] |
| 4d, 4e | 2-Pyridone | HEPG2 (Liver) | 26.5, 19.2[20] |
| 8a | Pyrido[2,3-d]pyrimidin-4-one | PC-3 (Prostate) | IC₅₀ vs EGFRʷᵗ = 0.099 µM[14] |
| 7f | Pyrido[2,3-b][2][5]oxazine | HCC827 (NSCLC) | 0.09[19] |
| BZ02 | 2-Aminothiophene | A549 (Lung) | 6.10[13] |
| (Note: Data is for structurally related compounds to illustrate the potential of the scaffolds.) |
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1712. [Link]
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Al-Ostoot, F. H., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296. [Link]
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Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. [Link]
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Patel, H., et al. (2024). Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Utilization of 2-Cyano-N-(4-ethoxyphenyl)acetamide in the Synthesis of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation pest control agents. This document provides a comprehensive guide for the application of 2-cyano-N-(4-ethoxyphenyl)acetamide as a versatile starting material for the synthesis of innovative insecticides. We present detailed protocols for the synthesis of this core molecule and its subsequent derivatization into a candidate insecticidal compound. Furthermore, a plausible mechanism of action targeting the nicotinic acetylcholine receptor (nAChR) is proposed, supported by a signaling pathway diagram. Finally, a robust bioassay protocol for evaluating the insecticidal efficacy of the synthesized compounds against relevant pest species is provided, complete with a workflow diagram and data interpretation guidelines. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel insecticides.
Introduction: The Rationale for 2-Cyano-N-(4-ethoxyphenyl)acetamide in Insecticide Discovery
The acetamide moiety is a well-established pharmacophore in a variety of bioactive molecules, including several commercial insecticides. The presence of a cyano group is also a key feature in a number of successful insecticide classes, such as the neonicotinoids, where it plays a crucial role in binding to the target receptor. The combination of these features in 2-cyano-N-(4-ethoxyphenyl)acetamide, along with the ethoxyphenyl group that can be readily modified, makes it an attractive and promising scaffold for the generation of new insecticidal molecules with potentially novel modes of action or improved efficacy against resistant pests.
The development of derivatives from this core structure is a strategic approach to insecticide discovery. The cyanoacetamide backbone provides a rigid framework for the precise spatial orientation of various functional groups, allowing for systematic structure-activity relationship (SAR) studies. By modifying the ethoxyphenyl ring and the acetamide nitrogen, a diverse library of compounds can be generated and screened for insecticidal activity.
Synthesis of 2-Cyano-N-(4-ethoxyphenyl)acetamide and a Novel Pyridinethioether Derivative
Rationale for the Synthetic Approach
The synthesis of the core molecule, 2-cyano-N-(4-ethoxyphenyl)acetamide, can be efficiently achieved through the condensation of p-phenetidine (4-ethoxyaniline) with ethyl cyanoacetate.[1] This is a well-established method for the formation of N-substituted cyanoacetamides. Subsequently, to introduce a toxophore with known insecticidal relevance, we propose the synthesis of a pyridinethioether derivative. This approach is inspired by the structure of some neonicotinoid analogues that have demonstrated insecticidal activity.[2][3] The introduction of a substituted pyridine ring can enhance the binding affinity to the insect nicotinic acetylcholine receptor.
Protocol for the Synthesis of 2-Cyano-N-(4-ethoxyphenyl)acetamide (Compound 1)
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Ethyl cyanoacetate
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filter funnel and paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-phenetidine (0.1 mol, 13.72 g) and ethyl cyanoacetate (0.1 mol, 11.31 g) in 100 mL of toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude 2-cyano-N-(4-ethoxyphenyl)acetamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Compound 1 .
-
Dry the purified crystals under vacuum and determine the melting point and yield. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for the Synthesis of a Novel Pyridinethioether Derivative (Compound 2)
Materials:
-
2-Cyano-N-(4-ethoxyphenyl)acetamide (Compound 1 )
-
2-Chloro-3-cyano-6-methyl-4-(thiophen-2-yl)pyridine (This is a representative starting material, other substituted pyridines can be used)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (Compound 1 ) (10 mmol, 2.04 g) in 30 mL of dry DMF.
-
To this solution, add potassium carbonate (15 mmol, 2.07 g) and the 2-chloro-3-cyano-6-methyl-4-(thiophen-2-yl)pyridine (10 mmol).[4]
-
Heat the reaction mixture to 80°C with stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The precipitate formed is the crude product. Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain the pure pyridinethioether derivative (Compound 2 ).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic route for 2-cyano-N-(4-ethoxyphenyl)acetamide and its derivative.
Proposed Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor (nAChR)
We hypothesize that the novel pyridinethioether derivatives of 2-cyano-N-(4-ethoxyphenyl)acetamide will act as agonists of the insect nicotinic acetylcholine receptor (nAChR). This is a well-established mode of action for many successful insecticides, including neonicotinoids.[2][5][6] The nAChR is a ligand-gated ion channel located in the central nervous system of insects.
The proposed sequence of events is as follows:
-
The insecticide molecule binds to the nAChR on the postsynaptic membrane of a neuron.
-
This binding event mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel to open.
-
The influx of sodium ions (Na⁺) leads to depolarization of the postsynaptic membrane.
-
Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), the synthetic insecticide is not, leading to a persistent stimulation of the receptor.
-
This results in uncontrolled nerve firing, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[7][8]
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action at the insect nAChR.
Protocol for Insecticidal Bioassay
This protocol describes a contact and ingestion bioassay to determine the efficacy of the newly synthesized compounds against a model insect pest, such as the cowpea aphid (Aphis craccivora) or the fruit fly (Drosophila melanogaster).
Preparation of Test Solutions
-
Prepare a stock solution of the test compound (Compound 2 ) at a concentration of 1000 ppm (µg/mL) in an appropriate solvent (e.g., acetone or DMSO).
-
From the stock solution, prepare a series of dilutions ranging from 0.1 ppm to 100 ppm. A minimum of five concentrations should be used to generate a dose-response curve.
-
A negative control (solvent only) and a positive control (a commercial insecticide with a known mode of action, such as acetamiprid) should be included in each bioassay.
Contact Bioassay Protocol
-
For Aphids (Leaf-Dip Method):
-
Excise fresh leaves from the host plant (e.g., fava bean).
-
Dip each leaf in a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry for 1-2 hours.
-
Place each treated leaf in a Petri dish lined with moist filter paper.
-
Introduce 10-20 adult aphids onto each leaf.
-
Seal the Petri dishes and incubate at 25 ± 2°C with a 16:8 hour light:dark photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
For Fruit Flies (Vial Residue Method):
-
Pipette 200 µL of each test solution into a glass scintillation vial.
-
Roll the vial to coat the inner surface evenly.
-
Leave the vials uncapped in a fume hood for 2-3 hours to allow the solvent to evaporate completely, leaving a residue of the test compound.
-
Introduce 10-20 adult fruit flies into each vial.
-
Provide a small piece of cotton soaked in a 5% sucrose solution as a food source.
-
Cap the vials with breathable plugs.
-
Incubate at 25 ± 2°C.
-
Record mortality at 24 and 48 hours.
-
Data Analysis and Interpretation
-
Correct the observed mortality for control mortality using Abbott's formula:
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
-
Perform a probit analysis to determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values and their 95% confidence intervals for each compound.
-
Compare the LC₅₀ values of the novel compounds to that of the positive control to assess their relative potency.
Bioassay Workflow Diagram
Caption: Workflow for conducting insecticidal bioassays.
Quantitative Data Summary
The following table provides a template for summarizing the results of the insecticidal bioassays.
| Compound | Target Pest | Bioassay Method | 24h LC₅₀ (ppm) [95% CI] | 48h LC₅₀ (ppm) [95% CI] |
| Compound 2 | Aphis craccivora | Leaf-Dip | [Insert Data] | [Insert Data] |
| Acetamiprid | Aphis craccivora | Leaf-Dip | [Insert Data] | [Insert Data] |
| Compound 2 | D. melanogaster | Vial Residue | [Insert Data] | [Insert Data] |
| Acetamiprid | D. melanogaster | Vial Residue | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
The protocols and conceptual framework outlined in this document provide a solid foundation for the utilization of 2-cyano-N-(4-ethoxyphenyl)acetamide in the discovery of novel insecticides. The proposed synthetic route is practical and allows for the generation of diverse derivatives for SAR studies. The hypothesized mechanism of action provides a clear direction for further mechanistic investigations, such as electrophysiological studies on isolated insect neurons. The detailed bioassay protocols ensure the reliable and reproducible evaluation of insecticidal efficacy.
Future work should focus on the synthesis and screening of a library of derivatives to identify lead compounds with high potency and selectivity. Further studies should also investigate the spectrum of activity against a broader range of agricultural and public health pests, as well as the potential for cross-resistance in insecticide-resistant strains.
References
-
Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., El-Sayed, M. E. A., Zaki, R. M., & Abd-Ella, A. A. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 00, 000-000. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
Althoff, R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Two Novel Bioassays to Assess the Effects of Pyrethroid-Treated Netting on Knockdown-Susceptible Versus Resistant Strains of Aedes aegypti. Retrieved from [Link]
-
Cimino, A. M., et al. (2021). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research, 28(1), 1-27. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5643. [Link]
-
Johnson, J. B. (2018). Mechanism of action of natural and biorational insecticides. Iowa State University. [Link]
-
bioRxiv. (2024). Testing Anopheles larvae and adults using standard bioassays reveals susceptibility to chlorfenapyr (pyrrole) while highlighting. [Link]
-
MDPI. (2024). Evaluation of Different Mode of Action Insecticides for the Control of Bemisia tabaci; Enhancement of Pesticide Efficacy. [Link]
-
Phogat, A., Singh, J., Kumar, V., & Malik, V. (2022). Toxicity of the acetamiprid insecticide for mammals: a review. Environmental Chemistry Letters, 20(2), 1453-1478. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Acetamiprid (246). Retrieved from [Link]
-
ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on the mode of action of neurotoxic insecticides. Retrieved from [Link]
-
PLOS. (n.d.). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamiprid. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Mode of action of pesticides and the novel trends – A critical review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
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- 2. app.periodikos.com.br [app.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. interesjournals.org [interesjournals.org]
Application Note & Protocol: A Guided Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from cyanoacetic acid and p-phenetidine (4-ethoxyaniline). We move beyond a simple recitation of steps to explore the underlying chemical principles, including the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed safety protocols, and methods for analytical validation of the final product to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
N-substituted cyanoacetamides are a class of organic compounds recognized for their versatility as precursors in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1] The presence of the reactive cyano and amide functionalities, coupled with an active methylene group, makes them powerful intermediates for constructing more complex molecular architectures.[1] The target molecule, 2-cyano-N-(4-ethoxyphenyl)acetamide (CAS No. 51838-07-4), incorporates the p-phenetidine moiety, a structural motif found in various pharmaceutical agents.[2][3]
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically uphill process that requires the removal of water.[4] Simply mixing the two starting materials is generally ineffective because the basic amine and acidic carboxylic acid form a stable ammonium carboxylate salt. To overcome this, one must either use high temperatures to drive off water (pyrolysis), which can lead to decomposition, or activate the carboxylic acid to make it more susceptible to nucleophilic attack.[5] This protocol employs an acid chloride-mediated activation strategy, a classic and highly effective method for amide bond formation.[6]
Reaction Mechanism and Strategic Choices
The core of this synthesis is the formation of an amide bond. Our chosen strategy involves the in situ conversion of cyanoacetic acid into the more reactive cyanoacetyl chloride using thionyl chloride (SOCl₂).
The Rationale for Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Thionyl chloride serves as an excellent activating agent by replacing the -OH group with a chlorine atom. This process proceeds through a chlorosulfite intermediate, which then collapses to form the highly electrophilic acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
Nucleophilic Acyl Substitution: The resulting cyanoacetyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of p-phenetidine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom (by a suitable base, such as another molecule of the amine or an added scavenger like pyridine) to yield the stable amide product.[7]
Caption: General overview of the two-stage synthetic strategy.
Detailed Experimental Protocol
This protocol is designed for a 20 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier/Grade |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 1.70 g | 20.0 | Sigma-Aldrich, ≥99% |
| p-Phenetidine | C₈H₁₁NO | 137.18 | 2.74 g | 20.0 | Acros Organics, 98% |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.9 mL (22.0 mmol) | 22.0 | Fisher Scientific, ≥99% |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | EMD, Anhydrous |
| Pyridine | C₅H₅N | 79.10 | 1.8 mL (22.0 mmol) | 22.0 | J.T. Baker, Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | VWR, 2 M aq. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | BDH, Saturated aq. |
| Brine | NaCl | 58.44 | ~20 mL | - | Saturated aq. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | LabChem |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂) or gas bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel (pressure-equalizing)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent premature reaction of thionyl chloride with water. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the flask, add cyanoacetic acid (1.70 g, 20.0 mmol) and anhydrous toluene (30 mL). Begin stirring to dissolve the solid.
-
Activation: In the dropping funnel, place thionyl chloride (1.9 mL, 22.0 mmol). Add the thionyl chloride dropwise to the stirred solution over 15 minutes. The reaction is exothermic and will evolve SO₂ and HCl gas. Ensure the gas outlet from the condenser is directed to a scrubber (e.g., a beaker with NaOH solution).
-
Formation of Acyl Chloride: After the addition is complete, heat the reaction mixture to 60 °C for 1 hour to ensure the complete formation of cyanoacetyl chloride. The solution should become clear.
-
Amine Addition: Cool the mixture to room temperature. In a separate beaker, dissolve p-phenetidine (2.74 g, 20.0 mmol) and anhydrous pyridine (1.8 mL, 22.0 mmol) in anhydrous toluene (20 mL). Pyridine acts as a base to neutralize the HCl generated during the amidation step.
-
Amide Formation: Transfer the p-phenetidine solution to the dropping funnel and add it dropwise to the stirred acyl chloride solution over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Completion: After the addition, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-phenetidine is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 30 mL of water to quench any unreacted acyl chloride.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 2 M HCl (2 x 20 mL) to remove excess pyridine and p-phenetidine, saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Caption: Experimental workflow from setup to final product.
Analytical Characterization
Validation of the final product's identity and purity is paramount.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
FT-IR (ATR, cm⁻¹):
-
~3300 (N-H stretch, amide)
-
~2250 (C≡N stretch, nitrile)
-
~1670 (C=O stretch, amide I band)
-
~1540 (N-H bend, amide II band)
-
~1240 (Ar-O-C stretch, ether)
-
-
¹H NMR (400 MHz, CDCl₃, δ/ppm):
-
~8.0 (s, 1H, -NH-)
-
~7.4 (d, 2H, Ar-H ortho to -NH)
-
~6.9 (d, 2H, Ar-H ortho to -OEt)
-
~4.0 (q, 2H, -OCH₂CH₃)
-
~3.5 (s, 2H, -CH₂CN)
-
~1.4 (t, 3H, -OCH₂CH₃)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 205.0971.[8]
Safety Precautions and Waste Disposal
5.1. Hazard Identification:
-
Cyanoacetic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9][10]
-
p-Phenetidine: Toxic. Harmful if swallowed and may cause an allergic skin reaction. Suspected of causing genetic defects.[11][12] It is a colorless liquid that darkens on exposure to air and light.[13]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and may cause drowsiness or dizziness.
5.2. Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical safety goggles, and a face shield.
-
Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) when handling thionyl chloride. Nitrile gloves are suitable for other reagents but should be changed immediately upon contamination.
-
All operations must be performed in a certified chemical fume hood.[11][12]
5.3. Waste Disposal:
-
Aqueous waste from the work-up should be neutralized before being sent to the appropriate aqueous waste stream.
-
Organic waste containing toluene and residual reagents should be collected in a designated halogenated (due to thionyl chloride quenching) or non-halogenated organic waste container, according to your institution's guidelines.
-
Solid waste (e.g., filter paper, used MgSO₄) should be disposed of in the solid chemical waste stream.
References
- Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. (n.d.). Eureka.
- US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts. (n.d.). Google Patents.
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and... Retrieved from [Link]
-
2-cyano-n-(4-ethoxyphenyl)acetamide (C11H12N2O2). (n.d.). PubChem. Retrieved from [Link]
-
Cyanoacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]
-
2-Cyano-N-(4-methoxyphenyl)acetamide. (2018). SIELC Technologies. Retrieved from [Link]
-
ICSC 1720 - p-PHENETIDINE. (n.d.). ILO and WHO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. PubChemLite - 2-cyano-n-(4-ethoxyphenyl)acetamide (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. ICSC 1720 - p-PHENETIDINE [chemicalsafety.ilo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyano-N-(4-ethoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot experimental hurdles, and ultimately improve the yield and purity of the final product. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
I. Understanding the Reaction: Mechanism and Key Parameters
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide typically proceeds via a nucleophilic acyl substitution reaction between p-phenetidine (4-ethoxyaniline) and a cyanoacetylating agent, most commonly ethyl cyanoacetate.
Reaction Scheme:
The reaction is generally carried out at elevated temperatures, often without a solvent, or in a high-boiling inert solvent.[1] The mechanism involves the nucleophilic attack of the amino group of p-phenetidine on the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide product.
Reaction Mechanism Workflow
Sources
Technical Support Center: Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Overview of the Synthesis
The most prevalent and direct method for synthesizing 2-cyano-N-(4-ethoxyphenyl)acetamide is the nucleophilic acyl substitution reaction between p-phenetidine (4-ethoxyaniline) and an active methylene compound, typically an alkyl cyanoacetate like ethyl cyanoacetate. The reaction is generally performed by heating the reactants, often without a solvent, which drives the reaction forward by removing the ethanol byproduct.[1]
While seemingly straightforward, this synthesis is susceptible to several side reactions that can impact yield and purity. This guide addresses the most common issues in a practical, question-and-answer format.
Core Reaction Pathway
The primary transformation involves the attack of the amine group of p-phenetidine on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by the elimination of ethanol.
Caption: Primary synthesis route for 2-cyano-N-(4-ethoxyphenyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and I'm recovering significant amounts of unreacted p-phenetidine and ethyl cyanoacetate. What's going wrong?
Answer: This is a classic issue of incomplete reaction, often tied to equilibrium dynamics. The condensation reaction is reversible. To achieve a high yield, you must shift the equilibrium toward the product side.
Causality & Solution:
-
Inefficient Removal of Ethanol: The formation of ethanol as a byproduct means its accumulation can push the reaction backward. If you are running the reaction neat (without solvent), ensure the reaction temperature is high enough (typically 120-200°C) to boil off the ethanol as it forms.[2] A simple distillation setup or a Dean-Stark trap (if using a high-boiling solvent like toluene or xylene) is highly effective.
-
Suboptimal Temperature and Time: The reaction requires significant thermal energy to overcome the activation barrier. A temperature range of 150-180°C is often cited for solvent-free conditions.[1] Reaction times can vary from 2 to 8 hours.[2] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine spot has disappeared or is minimal.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of ethyl cyanoacetate can help drive the reaction to completion by ensuring all the more valuable p-phenetidine is consumed.[2]
Question 2: My final product shows a significant impurity with a higher melting point and different solubility. What is this byproduct and how can I avoid it?
Answer: The most likely culprit is N,N'-(1,3-dicyano-1,3-bis(4-ethoxyphenyl)propane-1,3-diyl)diacetamide or hydrolysis of the nitrile group to form 2-carboxy-N-(4-ethoxyphenyl)acetamide (the corresponding carboxylic acid) or the malonamide. The hydrolysis of the nitrile is a very common side reaction if moisture is present.
Causality & Solution:
The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, first to a primary amide and then potentially to a carboxylic acid.[3][4] Trace amounts of water in your reactants or from atmospheric moisture, especially at high temperatures, can facilitate this process.
-
Mechanism of Nitrile Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process is often catalyzed by acid or base.[3]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
removing unreacted starting materials from 2-cyano-N-(4-ethoxyphenyl)acetamide
This guide provides in-depth troubleshooting and purification strategies for researchers encountering challenges with the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide. Our focus is on the systematic removal of common unreacted starting materials—4-ethoxyaniline and ethyl cyanoacetate—to achieve high product purity.
Overview of the Purification Challenge
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide, a valuable intermediate in pharmaceutical development, typically involves the acylation of 4-ethoxyaniline with ethyl cyanoacetate, often under thermal conditions[1][2]. Incomplete reactions result in a crude product contaminated with both starting materials. The distinct chemical properties of the basic starting material (4-ethoxyaniline), the neutral starting material (ethyl cyanoacetate), and the final neutral amide product are the keys to a successful purification strategy.
A logical approach to purification involves first removing the basic amine impurity, followed by separating the desired product from the neutral ester.
Table 1: Physical and Chemical Properties of Key Compounds
Understanding the fundamental properties of the product and contaminants is the first step in designing an effective purification protocol.
| Compound | Structure | Molar Mass ( g/mol ) | Physical State (at STP) | Key Chemical Property |
| 2-cyano-N-(4-ethoxyphenyl)acetamide (Product) | ![]() | ~204.22 (calculated) | Solid | Neutral Amide |
| 4-Ethoxyaniline (Starting Material) | ![]() | 137.18[3] | Liquid[3][4] | Basic Aromatic Amine[3] |
| Ethyl Cyanoacetate (Starting Material) | ![]() | 113.11[5] | Colorless Liquid[6] | Neutral Ester/Nitrile[7] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My crude product is a dark brown or reddish, oily solid. What is the cause and what is my first step?
Answer: The coloration and oily consistency are characteristic signs of residual 4-ethoxyaniline. Aromatic amines like 4-ethoxyaniline are prone to air oxidation, which forms highly colored impurities[3]. Its liquid state at room temperature contributes to the non-crystalline nature of the crude product[8][9].
Your immediate first step should be a liquid-liquid extraction using an acidic solution (acid wash) to selectively remove this basic impurity. The principle behind this technique is a simple acid-base reaction: the basic amine is protonated by the acid to form a water-soluble ammonium salt, which is then extracted from the organic solvent into the aqueous phase[10][11].
Q2: How do I perform an effective acid wash to remove 4-ethoxyaniline?
Answer: An acid-base liquid-liquid extraction is a highly effective method for this separation. The workflow below details the process.
Caption: Workflow for removing basic 4-ethoxyaniline.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in which the product is soluble. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer contains your desired product and ethyl cyanoacetate, while the aqueous layer now contains the protonated 4-ethoxyaniline hydrochloride salt[12].
-
Collection: Drain the lower layer. Note: If using DCM, the organic layer is the lower layer. If using ethyl acetate, the aqueous layer is the lower layer.
-
Repeat: Repeat the extraction (steps 2-5) with a fresh portion of 1M HCl. This ensures complete removal of the amine. The disappearance of color from the organic layer is a good visual indicator.
-
Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting solid should be significantly purer and lighter in color.
Q3: The acid wash worked, but my product still contains ethyl cyanoacetate. How do I remove it?
Answer: With the basic impurity removed, you are now left with two neutral compounds: your solid product and the liquid starting material, ethyl cyanoacetate. Recrystallization is the ideal technique for this separation[13]. This method exploits differences in solubility between your product and the impurity in a given solvent at different temperatures.
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent that dissolves your product well when hot but poorly when cold. Ethyl cyanoacetate should ideally remain soluble in the cold solvent or be present in small enough quantities to stay in the mother liquor.
-
Good Starting Solvents: Based on the structure of related amides, ethanol, isopropanol, or a mixture of ethanol and water are excellent candidates[14][15].
-
Testing: In a small test tube, add a small amount of your solid and a few drops of the chosen solvent. Heat the mixture. If it dissolves, cool it to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or the drying agent), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities[14].
-
Drying: Dry the crystals thoroughly. Air drying followed by placing them in a vacuum oven is effective. The absence of solvent odor and a constant weight are indicators of dryness.
Q4: Recrystallization failed to provide a pure product or resulted in very low yield. What is my next option?
Answer: If recrystallization is ineffective, flash column chromatography is the most powerful alternative. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent)[16]. Since your product is more polar than ethyl cyanoacetate, it will adhere more strongly to the polar silica gel and elute later.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC)[17].
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 Hexane:EtOAc).
-
Goal: Find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.3-0.4, with good separation from the spot corresponding to ethyl cyanoacetate (which will have a higher Rƒ).
-
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Run the column by passing the eluent through it, collecting fractions in test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified 2-cyano-N-(4-ethoxyphenyl)acetamide.
Caption: General purification decision workflow.
Q5: How do I confirm the purity of my final product?
Answer: A combination of TLC and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for assessing purity.
-
TLC: A pure compound should appear as a single spot on a TLC plate (developed in an appropriate solvent system). Run a co-spot with the starting materials to confirm they are absent from the final product lane.
-
¹H NMR Spectroscopy: This is the most definitive method. The spectrum of the pure product should show only the expected signals, with the complete absence of characteristic peaks from the starting materials. A related compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), provides a good reference for the expected aromatic and ethoxy signals[18].
Table 2: Key ¹H NMR Signals for Impurity Identification (in CDCl₃)
| Compound | Key Proton Signals (ppm) | Multiplicity |
| 4-Ethoxyaniline | ~6.7-6.8 | Multiplet (Aromatic) |
| ~4.0 | Quartet (OCH₂) | |
| ~3.5 | Broad Singlet (NH₂) | |
| ~1.4 | Triplet (CH₃) | |
| Ethyl Cyanoacetate | ~4.2 | Quartet (OCH₂) |
| ~3.5 | Singlet (NC-CH₂-CO) | |
| ~1.3 | Triplet (CH₃) | |
| 2-cyano-N-(4-ethoxyphenyl)acetamide (Product) | ~8.0-9.0 | Broad Singlet (NH) |
| ~6.8-7.5 | Multiplet (Aromatic) | |
| ~4.0 | Quartet (OCH₂) | |
| ~3.5 | Singlet (NC-CH₂-CO) | |
| ~1.4 | Triplet (CH₃) |
Note: Exact chemical shifts can vary based on solvent and concentration. The disappearance of the amine (NH₂) proton signal from 4-ethoxyaniline and the distinct singlet for the active methylene group in ethyl cyanoacetate are key markers to watch for.
References
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
-
Organic Syntheses Procedure: cyanoacetamide. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]
-
4-Ethoxyaniline | C8H11NO - PubChem. Available at: [Link]
-
Liquid-Liquid Extraction - Chemistry LibreTexts. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Ethyl cyanoacetate | C5H7NO2 - PubChem. Available at: [Link]
-
The purification of acetamide - ACS Publications. Available at: [Link]
-
Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF - ResearchGate. Available at: [Link]
-
Thin-layer chromatography as a method for separating aniline oligomers - ResearchGate. Available at: [Link]
-
Purification of Acetamide - Chempedia - LookChem. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
p-Phenetidine - Wikipedia. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
-
Detection Progress of Selected Drugs in TLC - PMC - NIH. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Phenacetin | C10H13NO2 - ATB - Molecule. Available at: [Link]
-
Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - University of Rochester. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - PubChem. Available at: [Link]
-
B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Nitration of Acetanilide: TLC Analysis - YouTube. Available at: [Link]
-
Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6) - Cheméo. Available at: [Link]
-
2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis - Ingenta Connect. Available at: [Link]
-
Prepare crystals of pure acetamide from a given impure sample. Using hot water as solvent. - YouTube. Available at: [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available at: [Link]
-
Experiment 1 - Recrystallization of Acetanilide - CDN. Available at: [Link]
-
Phenacetin (CAS 62-44-2) - Chemical & Physical Properties by Cheméo. Available at: [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
-
Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Benzenamine, 4-ethoxy- - NIST WebBook. Available at: [Link]
-
2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O - PubChem. Available at: [Link]
-
Cyanoacetamide - Wikipedia. Available at: [Link]
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. 2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 5. 氰乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 8. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phenetidine | 156-43-4 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. magritek.com [magritek.com]
- 12. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]
effect of temperature on the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important chemical transformation. Here, we will explore the critical role of temperature in influencing reaction outcomes, including yield, purity, and the formation of byproducts.
Overview of the Synthesis
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide is typically achieved through the N-acylation of p-phenetidine with an appropriate acylating agent, most commonly ethyl cyanoacetate. This reaction involves the formation of an amide bond between the amino group of p-phenetidine and the carbonyl group of the acylating agent.
The general reaction scheme is as follows:
Temperature is a paramount parameter in this synthesis, directly impacting the reaction kinetics and the potential for side reactions. A thorough understanding of its effects is crucial for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide?
The optimal temperature for this synthesis can vary significantly depending on the specific protocol and desired reaction time. Published literature and patents demonstrate a broad range of effective temperatures. For the related synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide from the corresponding aniline and ethyl cyanoacetate, reaction temperatures between 120°C and 200°C have been reported to achieve high yields.[1] This suggests that higher temperatures can be effective in driving the reaction to completion.
However, for N-acylation of amines using esters as the acyl source, catalytic methods can achieve excellent yields at more moderate temperatures, typically in the range of 80–120°C.[2] Some N-acylation reactions can even proceed at room temperature, although the reaction times are generally longer.
Recommendation: We advise starting with a moderate temperature, around 100-120°C, and monitoring the reaction progress. If the reaction is slow, the temperature can be gradually increased. For optimization, a temperature screening study is recommended to find the ideal balance between reaction rate and purity.
Q2: What is the effect of temperature on the reaction rate?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. The acylation of p-phenetidine with ethyl cyanoacetate is no exception. At lower temperatures, the reaction may be sluggish and require extended reaction times to achieve a satisfactory conversion. Conversely, higher temperatures will lead to a faster reaction.
It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion and avoid unnecessarily long reaction times at elevated temperatures, which could lead to byproduct formation.
Q3: What are the potential side reactions, and how are they influenced by temperature?
While p-phenetidine has only one primary amino group, which limits the possibility of di-acylation, other side reactions can occur, particularly at elevated temperatures.
-
Thermal Decomposition: Both the starting materials and the product can be susceptible to thermal degradation at excessively high temperatures. While p-phenetidine is generally stable, its flash point is 120°C, and its auto-ignition temperature is 425°C.[3] Exceeding the thermal stability limits of any component can lead to a decrease in yield and the formation of complex impurities.
-
Decarboxylation/Decyanation: Although less common under these conditions, high temperatures could potentially lead to the degradation of the cyanoacetamide moiety.
-
Oxidation: p-Phenetidine, like many aromatic amines, can be susceptible to oxidation, which is often accelerated at higher temperatures, leading to colored impurities.
To minimize these side reactions, it is crucial to maintain a controlled and uniform temperature throughout the reaction. Using an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.
Q4: How does temperature affect the purity of the final product?
Temperature has a direct impact on the purity of the isolated 2-cyano-N-(4-ethoxyphenyl)acetamide.
-
Lower Temperatures: Running the reaction at a lower temperature, even if it requires a longer time, often results in a cleaner reaction profile with fewer byproducts. This can simplify the purification process and lead to a higher quality final product.
-
Higher Temperatures: While increasing the temperature can shorten the reaction time, it also increases the likelihood of the side reactions mentioned above. This can result in a crude product that is more difficult to purify and may require multiple recrystallizations or chromatographic separation, leading to a lower overall isolated yield.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low or No Reaction | The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in 20°C increments, monitoring the reaction progress by TLC or HPLC at each step. Consider using a catalyst to facilitate the reaction at a lower temperature.[2] |
| Low Yield | The reaction has not gone to completion due to insufficient temperature or time. | Increase the reaction temperature or prolong the reaction time. Ensure the temperature is consistently maintained at the desired setpoint. |
| Thermal degradation of starting materials or product at excessively high temperatures. | Reduce the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider a shorter reaction time. Ensure the thermal stability limits of all reagents are not exceeded.[3] | |
| Product is Dark or Discolored | Oxidation of p-phenetidine at elevated temperatures. | Lower the reaction temperature. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of Multiple Impurities in the Crude Product | The reaction temperature is too high, leading to the formation of various side products. | Decrease the reaction temperature. A lower temperature for a longer duration is often preferable to a high temperature for a shorter period. Optimize the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation. |
| Inconsistent Results Between Batches | Poor temperature control, leading to variations in the reaction profile. | Ensure accurate and consistent temperature monitoring and control. Use a reliable heating mantle with a thermocouple or a temperature-controlled reactor. Ensure uniform heating of the reaction mixture with adequate stirring. |
Experimental Workflow and Visualization
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-phenetidine and ethyl cyanoacetate (typically in a 1:1 to 1:1.5 molar ratio). A solvent may or may not be used depending on the specific protocol.
-
Heating: Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. If no solid forms, the excess ethyl cyanoacetate and ethanol byproduct can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure 2-cyano-N-(4-ethoxyphenyl)acetamide.
Visualization of Temperature Effect on Synthesis
The following diagram illustrates the conceptual relationship between reaction temperature and the key outcomes of the synthesis.
Caption: The effect of temperature on reaction outcomes.
Data Summary
| Temperature Range | Reaction Rate | Expected Yield | Expected Purity | Key Considerations |
| < 80°C | Slow | Low to Moderate | High | May require very long reaction times or a catalyst. |
| 80 - 140°C | Moderate to Fast | Good to Excellent | Good | Generally the recommended starting range for optimization. |
| > 140°C | Very Fast | Can be high, but risk of decrease due to degradation | Lower | Increased risk of side reactions and product decomposition.[1] Requires careful monitoring. |
This technical support guide provides a comprehensive overview of the effect of temperature on the synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide. By carefully controlling this critical parameter, researchers can optimize their synthetic protocols to achieve high yields of a pure product. For further assistance, please do not hesitate to contact our technical support team.
References
-
(No author). (n.d.). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]
- (No author). (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
-
(No author). (n.d.). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate. Retrieved from [Link]
- Deng, H., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(30), 10769-10780.
-
(No author). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(No author). (n.d.). 2-Cyanoacetamide | Request PDF. ResearchGate. Retrieved from [Link]
-
(No author). (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
(No author). (n.d.). ICSC 1720 - p-PHENETIDINE. INCHEM. Retrieved from [Link]
- (No author). (n.d.). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.
-
(No author). (n.d.). N-Acylation Reactions of Amines. University of Bath's research portal. Retrieved from [Link]
- Orha, L., et al. (2020).
-
(No author). (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Retrieved from [Link]
-
(No author). (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
- Al-Zaydi, K. M. (2013). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 18(6), 6428-6437.
-
(No author). (2012). Friedel–Crafts Acylation Reactions Using Esters. Semantic Scholar. Retrieved from [Link]
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ICSC 1720 - p-PHENETIDINE [inchem.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide: An Essential Intermediate
Introduction
2-cyano-N-(4-ethoxyphenyl)acetamide is a versatile chemical intermediate with significant applications in the synthesis of various biologically active molecules and functional materials. Its structure, incorporating a reactive cyanoacetyl moiety and an ethoxyphenyl group, makes it a valuable building block in medicinal chemistry and material science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers.
This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for 2-cyano-N-(4-ethoxyphenyl)acetamide. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and discuss the mechanistic rationale and practical considerations for each approach. This document is intended to serve as a practical resource for chemists in selecting the optimal synthetic route based on their specific laboratory or industrial requirements.
Core Synthetic Strategies: An Overview
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide predominantly revolves around the acylation of p-phenetidine (4-ethoxyaniline) with a suitable cyanoacetylating agent. The two principal methods explored in this guide are:
-
Direct Thermal Condensation: Reaction of p-phenetidine with ethyl cyanoacetate at elevated temperatures.
-
Acid-Mediated Acylation: Reaction of p-phenetidine with cyanoacetic acid, often with a coupling agent or under conditions that facilitate amide bond formation.
A less common, two-step alternative involves the initial formation of an α-chloroamide followed by nucleophilic substitution with a cyanide salt. Each of these routes presents a unique set of advantages and challenges in terms of yield, purity, reaction conditions, and scalability.
Method 1: Direct Thermal Condensation with Ethyl Cyanoacetate
This method is a straightforward and frequently employed approach for the synthesis of N-aryl cyanoacetamides. The reaction proceeds via a nucleophilic attack of the amino group of p-phenetidine on the carbonyl carbon of ethyl cyanoacetate, followed by the elimination of ethanol.
Reaction Scheme:
Caption: Direct thermal condensation of p-phenetidine and ethyl cyanoacetate.
Causality and Experimental Choices:
The high reaction temperature (typically 120-200°C) is necessary to drive the reaction to completion by facilitating the elimination of ethanol.[1][2] This approach is often performed neat (without a solvent) to maximize the concentration of reactants and favor the forward reaction. The molar ratio of the reactants can be adjusted, with a slight excess of one reactant sometimes used to ensure the complete conversion of the other.[1]
Detailed Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge p-phenetidine and ethyl cyanoacetate in a 1:1.2 molar ratio.
-
Heating: Heat the reaction mixture with stirring to 150-160°C. Ethanol will begin to distill off.
-
Reaction Monitoring: Maintain the temperature and continue the reaction for 2-4 hours, or until the theoretical amount of ethanol has been collected. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Isolation: After completion, cool the reaction mixture to room temperature. The product will often solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
Advantages and Disadvantages:
-
Advantages: Simple, one-step procedure; avoids the use of potentially hazardous coupling agents or solvents.
-
Disadvantages: Requires high temperatures, which can lead to side product formation and discoloration; the product may require extensive purification to remove unreacted starting materials and colored impurities.
Method 2: Acylation with Cyanoacetic Acid
This method involves the direct coupling of p-phenetidine with cyanoacetic acid to form the amide bond. This transformation can be achieved through various techniques, including the use of dehydrating agents or by forming an active ester of cyanoacetic acid in situ.
Reaction Scheme:
Caption: Acylation of p-phenetidine with cyanoacetic acid.
Causality and Experimental Choices:
Directly heating an amine and a carboxylic acid to form an amide can be challenging and often requires very high temperatures to remove water. To achieve this under milder conditions, a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst can be employed. Alternatively, converting cyanoacetic acid to a more reactive species like an acid chloride or an anhydride can facilitate the reaction at lower temperatures.
Detailed Experimental Protocol (Conceptual - requires specific coupling agent):
-
Activation of Cyanoacetic Acid: In a suitable solvent (e.g., dichloromethane, THF), dissolve cyanoacetic acid and a coupling agent (e.g., DCC). Stir at 0°C for 30 minutes.
-
Addition of Amine: Add a solution of p-phenetidine in the same solvent to the reaction mixture dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, base, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages:
-
Advantages: Can often be performed under milder conditions than thermal condensation, potentially leading to a cleaner product with higher purity; offers more control over the reaction.
-
Disadvantages: Requires the use of coupling agents which can be expensive and may introduce byproducts that are difficult to remove; may involve more complex workup procedures.
Method 3: Two-Step Synthesis via Chloroacetamidation
This alternative route involves the initial acylation of p-phenetidine with chloroacetyl chloride, followed by a nucleophilic substitution of the chloride with a cyanide source, such as potassium or sodium cyanide.[3]
Reaction Scheme:
Caption: Two-step synthesis via chloroacetamidation and cyanation.
Causality and Experimental Choices:
This method breaks down the synthesis into two distinct, high-yielding steps. The first step, the reaction with chloroacetyl chloride, is a rapid and typically high-yielding acylation. The second step is a classic Sₙ2 reaction where the cyanide ion displaces the chloride. This route avoids the high temperatures of thermal condensation and the potentially problematic byproducts of coupling agents. However, it involves the use of highly toxic cyanide salts, which requires stringent safety precautions.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide
-
Dissolve p-phenetidine in a suitable solvent like dichloromethane or ethyl acetate, and cool to 0°C.
-
Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water, dilute acid, and brine. Dry and concentrate to obtain the intermediate.
Step 2: Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide
-
Dissolve the crude 2-chloro-N-(4-ethoxyphenyl)acetamide in a polar aprotic solvent such as DMSO or DMF.
-
Add potassium cyanide and heat the mixture (e.g., to 60-80°C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the product by recrystallization or chromatography.
Advantages and Disadvantages:
-
Advantages: Often proceeds with high yields for both steps; reaction conditions are generally mild.
-
Disadvantages: Two-step process, which may be less efficient in terms of time and resources; involves the use of highly toxic cyanide salts, necessitating specialized handling and disposal procedures; chloroacetyl chloride is corrosive and lachrymatory.
Quantitative Data Comparison
| Parameter | Method 1: Thermal Condensation | Method 2: Acid-Mediated Acylation | Method 3: Two-Step Synthesis |
| Starting Materials | p-Phenetidine, Ethyl Cyanoacetate | p-Phenetidine, Cyanoacetic Acid | p-Phenetidine, Chloroacetyl Chloride, KCN |
| Typical Yield | 60-80% | 70-90% | 75-95% (overall) |
| Reaction Temperature | 120-200°C | 0°C to Room Temperature | Step 1: 0°C to RT; Step 2: 60-80°C |
| Reaction Time | 2-8 hours | 12-24 hours | Step 1: 1-3 hours; Step 2: 4-8 hours |
| Key Reagents | None (neat) | Coupling Agent (e.g., DCC) | Base (e.g., Et₃N), KCN |
| Solvent | None (optional high-boiling solvent) | Aprotic (e.g., DCM, THF) | Aprotic (e.g., DCM, DMSO) |
| Purity of Crude Product | Moderate to Good | Good to Excellent | Good to Excellent |
| Safety Concerns | High temperatures | Coupling agents can be allergens | Highly toxic cyanide, corrosive acid chloride |
Conclusion and Recommendations
The choice of synthetic method for 2-cyano-N-(4-ethoxyphenyl)acetamide depends on a careful evaluation of the desired scale, available equipment, safety protocols, and cost considerations.
-
For large-scale, cost-effective synthesis where simplicity is paramount, Method 1 (Direct Thermal Condensation) is a viable option, provided that purification methods are in place to handle potential impurities.
-
For laboratory-scale synthesis where high purity is the primary goal and milder conditions are preferred, Method 2 (Acid-Mediated Acylation) is recommended, assuming the cost and handling of coupling agents are acceptable.
-
Method 3 (Two-Step Synthesis) offers a high-yielding alternative with mild conditions but should only be considered in laboratories equipped to handle highly toxic cyanide salts safely. The stringent safety requirements associated with this method may make it less attractive for many applications.
Ultimately, the optimal choice will be a balance of these factors, and preliminary small-scale trials are recommended to validate the chosen method for a specific application.
References
- Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-cyano-N-(4-ethoxyphenyl)acetamide: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control. The compound 2-cyano-N-(4-ethoxyphenyl)acetamide, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of 2-cyano-N-(4-ethoxyphenyl)acetamide. We will delve into the technical rationale behind method development, present detailed protocols, and offer data-driven comparisons to empower you to make informed decisions for your analytical workflow.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
HPLC stands as the unequivocal gold standard for purity determination in the pharmaceutical industry.[1][][3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating, identifying, and quantifying the main compound and any potential process-related impurities or degradants.
Why HPLC is the Superior Choice
The molecular structure of 2-cyano-N-(4-ethoxyphenyl)acetamide, featuring a substituted aromatic ring, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. Here’s the scientific reasoning:
-
Specificity and Resolution: HPLC columns, particularly packed C18 columns, offer a high surface area for the differential partitioning of molecules. This allows for the separation of the main analyte from structurally similar impurities that might otherwise co-elute in less powerful techniques.
-
Quantitative Accuracy: Unlike screening methods, HPLC with a UV or Diode Array Detector (DAD) provides precise quantification. By comparing the peak area of the analyte to that of a certified reference standard, we can determine purity with a high degree of confidence, a requirement for regulatory submissions.
-
Sensitivity: Modern HPLC systems can detect impurities at levels below 0.05%, aligning with the stringent thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).[4]
-
Validation and Trustworthiness: HPLC methods are rigorously validated according to ICH Q2(R1) guidelines, which assess parameters like accuracy, precision, specificity, linearity, and robustness.[5][6][7] This validation process ensures the method is reliable and suitable for its intended purpose.
Diagram: HPLC Purity Analysis Workflow
Caption: High-level workflow for HPLC purity determination.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the purity analysis of 2-cyano-N-(4-ethoxyphenyl)acetamide. As a self-validating system, it incorporates system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis, a core tenet of USP General Chapter <621>.[8][9][10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) is crucial for checking peak purity and developing methods. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A common, effective solvent system for reversed-phase chromatography. |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | DAD, 254 nm | Aromatic compounds typically absorb well at 254 nm. A full spectrum should be run to confirm λmax. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a good signal. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-cyano-N-(4-ethoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure as the standard.
-
System Suitability Test (SST):
-
Make five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates (plate count) should be ≥ 2000.
-
Rationale: SST ensures that on the day of analysis, the system is precise, and the column provides efficient separation.[8][11][12]
-
-
Analysis: Once the SST criteria are met, inject the sample solution in duplicate.
-
Calculation: Calculate the purity using the area normalization method. The % Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can be used for preliminary or orthogonal assessments. It is crucial to understand their limitations.[][3]
| Technique | Principle | Advantages | Limitations | Best Use Case |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[8][11] | High resolution, quantitative, sensitive, specific, well-regulated. | Higher cost, requires expertise, longer analysis time per sample. | Definitive purity determination, impurity profiling, and quality control for regulatory purposes. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity.[13][14] | Rapid, low cost, simple equipment, can screen multiple samples at once.[13][15] | Primarily qualitative, poor resolution, low sensitivity, not easily quantifiable. | Rapid reaction monitoring, initial screening for presence of major impurities.[16] |
| Melting Point Analysis | A pure crystalline solid has a sharp, characteristic melting point range.[17] | Very fast, inexpensive, requires minimal sample. | Insensitive to small amounts of impurities, a sharp melting point does not guarantee purity (e.g., eutectic mixtures).[17] | A preliminary check of identity and an indicator of gross impurity.[18] |
Diagram: Method Selection Logic
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion and Recommendation
For the definitive, quantitative, and regulatory-compliant assessment of 2-cyano-N-(4-ethoxyphenyl)acetamide purity, a validated Reversed-Phase HPLC method is the only appropriate choice. Its ability to separate and quantify trace-level impurities is unmatched by other common laboratory techniques.
While methods like TLC and melting point analysis have their place, they should be strictly limited to non-critical applications such as rapid, in-process checks.[13] They serve as useful, cost-effective screening tools but lack the specificity, sensitivity, and quantitative power required for final product release in a drug development setting. Adherence to established pharmacopeial standards and ICH guidelines is paramount, and in this context, HPLC is the authoritative method.[4][8][19]
References
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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Li, H., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
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Slideshare. (n.d.). Thin Layer Chromatography in Pharmaceutical Analysis. [Link]
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USP. (2022). <621> Chromatography. US Pharmacopeia. [Link]
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University of Alberta. (n.d.). Melting point determination. [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. [Link]
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Medicine LibreTexts. (2023). 2.27: Thin Layer Chromatography (TLC) of Drugs. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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SSERC. (n.d.). Melting point determination. [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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-
YouTube. (2025). How Do You Accurately Measure Melting Points For Purity Analysis?. [Link]
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Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
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PubChem. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. [Link]
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Cheméo. (n.d.). Phenacetin (CAS 62-44-2). [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. [Link]
-
Chemistry Online @ UTSC. (n.d.). Melting Point. [Link]
-
Chromatography Forum. (2011). Alternative approaches for method validation -HPLC for drugs. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
diplomata comercial. (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
diplomata comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. [Link]
-
European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Pharmaffiliates. (n.d.). 2-Cyanoethyl (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate. [Link]
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A Senior Application Scientist's Guide to Biological Screening of Novel 2-cyano-N-(4-ethoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 2-cyano-N-(4-ethoxyphenyl)acetamide scaffold presents a compelling starting point for the development of novel therapeutic agents. This structural motif, a key feature of the active metabolite of leflunomide (teriflunomide), is known to exhibit a range of biological activities. This guide provides a comprehensive overview of strategic biological screening assays to characterize novel derivatives of this scaffold, offering a comparative framework and detailed experimental protocols to empower your research endeavors.
Section 1: Foundational Screening Strategy: A Multi-Pronged Approach
A robust initial screening cascade is paramount to efficiently identify promising lead compounds. For novel 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives, a multi-pronged strategy targeting key areas of therapeutic potential—cytotoxicity, antimicrobial activity, and specific enzyme inhibition—is recommended. This approach allows for a broad yet deep characterization of the biological effects of your synthesized compounds.
Caption: High-level screening workflow for novel derivatives.
Section 2: Comparative Analysis of Biological Activities
To facilitate the selection of lead candidates, a clear comparison of the biological activities of novel derivatives is essential. The following tables present hypothetical yet plausible data for a series of novel 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives, based on structure-activity relationships observed in the literature for similar compounds.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |
| ND-01 | Unsubstituted Phenyl | 45.2 | 58.1 | 62.5 |
| ND-02 | 4-Chlorophenyl | 22.8 | 31.5 | 35.7 |
| ND-03 | 4-Methoxyphenyl | 38.6 | 49.2 | 55.1 |
| ND-04 | 4-Nitrophenyl | 15.4 | 20.8 | 24.9 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 |
Note: Lower IC₅₀ values indicate higher cytotoxic potency.
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | Derivative Substitution | Staphylococcus aureus | Escherichia coli |
| ND-01 | Unsubstituted Phenyl | 12 | 8 |
| ND-02 | 4-Chlorophenyl | 18 | 14 |
| ND-03 | 4-Methoxyphenyl | 14 | 10 |
| ND-04 | 4-Nitrophenyl | 20 | 16 |
| Ciprofloxacin | (Reference) | 25 | 28 |
Note: Larger zones of inhibition indicate greater antimicrobial activity.
Table 3: Tyrosinase Inhibition Data (IC₅₀ in µM)
| Compound ID | Derivative Substitution | Mushroom Tyrosinase |
| ND-01 | Unsubstituted Phenyl | >100 |
| ND-02 | 4-Chlorophenyl | 75.4 |
| ND-03 | 4-Methoxyphenyl | 62.8 |
| ND-04 | 4-Nitrophenyl | 48.2 |
| Kojic Acid | (Reference) | 15.7 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
Section 3: Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of reliable screening. The following are detailed, step-by-step protocols for the primary assays.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Screening: The Agar Well Diffusion Method
This method is a widely used technique to assess the antimicrobial activity of chemical compounds.
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50 µL) of each novel derivative solution (at a known concentration) and a reference antibiotic (e.g., Ciprofloxacin) into separate wells. Include a solvent control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Enzyme Inhibition Screening: Tyrosinase Inhibition Assay
This assay is used to identify compounds that can inhibit the activity of tyrosinase, an enzyme involved in melanin production.
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8). A known inhibitor like kojic acid should be used as a positive control.
-
Assay Setup: In a 96-well plate, add the buffer, test compound solution, and tyrosinase solution. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.
Section 4: Elucidating the Mechanism of Action
For derivatives exhibiting significant cytotoxicity, understanding the underlying mechanism of action is crucial. Based on the known activities of similar compounds, two key pathways to investigate are apoptosis and the NF-κB signaling pathway.
Induction of Apoptosis
Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Cyanoacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis pathways and potential targets of derivatives.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers. Some acetamide derivatives have been found to inhibit this pathway.[1]
Caption: NF-κB signaling and a potential point of inhibition.
Section 5: Conclusion and Future Directions
The biological screening of novel 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives requires a systematic and multi-faceted approach. The assays and strategies outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. By combining broad-spectrum primary screening with targeted mechanistic studies, researchers can efficiently advance their drug discovery programs. Future work should focus on in vivo efficacy and toxicity studies for the most promising candidates identified through this in vitro screening cascade.
References
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Al-Ghorbani, M., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. ResearchGate. [Link]
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Elgamal, R. E., et al. (2025). Synthesis and cytotoxicity of novel cyanochalcones: induction of cell cycle arrest, apoptosis, and autophagy in HEP2 and MCF-7 cells. Naunyn-Schmiedeberg's archives of pharmacology. [Link]
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Ibrahim, T. S., et al. (2024). Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. ACS Omega. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-cyano-N-(4-ethoxyphenyl)acetamide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-cyano-N-(4-ethoxyphenyl)acetamide requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, scientifically-grounded framework for its proper disposal, ensuring the safety of your team and compliance with environmental regulations. We will delve into the causality behind each procedural step, establishing a self-validating system of safety and responsibility.
Part 1: Core Hazard Profile & Risk Assessment
Inferred Hazard Analysis: Based on data from analogous compounds, 2-cyano-N-(4-ethoxyphenyl)acetamide should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Rationale & Authoritative Source |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | Derived from analogs like Cyanoacetamide and Phenacetin, both of which are classified as harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation. | The cyanoacetamide group is a known skin irritant.[3] |
| Serious Eye Damage/Irritation, Category 2A | Causes serious eye irritation. | The cyanoacetamide group is a known eye irritant.[3] |
| Carcinogenicity, Category 1B (Suspected) | Suspected of causing cancer. | The N-(4-ethoxyphenyl)acetamide (Phenacetin) component is classified as a Carc. 1B substance.[1][4] |
| Hazardous to the Aquatic Environment | Potentially harmful to aquatic life with long-lasting effects. | Structurally similar nitriles have shown aquatic toxicity.[2] |
The Critical Nitrile Risk: The most acute and specific risk associated with this class of compounds is the cyano (-C≡N) group. In the presence of strong acids, nitriles can undergo hydrolysis to release highly toxic hydrogen cyanide (HCN) gas[5]. This dictates the most critical segregation requirement: never mix nitrile-containing waste with acidic waste streams.
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal process. All operations involving 2-cyano-N-(4-ethoxyphenyl)acetamide, including weighing, reaction setup, and waste consolidation, must be performed with appropriate safety measures.
Engineering Controls:
-
Fume Hood: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[4][6]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of aerosol generation outside of this controlled environment, a respirator may be necessary.
Part 3: Disposal Workflow: A Decision-Making Framework
The disposal of 2-cyano-N-(4-ethoxyphenyl)acetamide should not be a matter of guesswork. The following workflow provides a clear, logical path for managing waste streams containing this compound, from pure, unused material to dilute solutions.
Caption: Disposal decision workflow for 2-cyano-N-(4-ethoxyphenyl)acetamide.
Part 4: Standard Operating Procedures (SOPs)
This section provides the detailed, step-by-step protocols for the disposal paths outlined in the workflow diagram.
SOP 1: Direct Disposal of Chemical Waste (Recommended)
This is the most secure and universally recommended method. It transfers the responsibility of final treatment to professionals equipped for handling complex chemical waste, in accordance with regulations set by agencies like the U.S. Environmental Protection Agency[7].
Methodology:
-
Container Selection: Choose a robust, leak-proof container with a secure screw-top lid that is compatible with organic solids and solvents. Ensure the container is clean and dry before use.
-
Waste Collection:
-
Solid Waste: Carefully transfer unused 2-cyano-N-(4-ethoxyphenyl)acetamide, and any labware grossly contaminated with it (e.g., weigh boats, contaminated filter paper), into the designated waste container using a spatula or funnel. Avoid creating dust.[6]
-
Liquid Waste: Collect reaction mixtures or solutions containing the compound in a separate, compatible liquid waste container.
-
-
Labeling: Affix a "Hazardous Waste" tag to the container immediately.[8] Fill it out completely and accurately, listing "2-cyano-N-(4-ethoxyphenyl)acetamide" and any other chemical constituents by their full name (no abbreviations or formulas) and estimating their percentages.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials, especially acids.[8]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
SOP 2: (Advanced) Chemical Pre-treatment via Base Hydrolysis
Trustworthiness Advisory: This protocol is for advanced users only and should only be performed if permitted by your institution's safety policies. The goal is to chemically transform the nitrile group into a less toxic amide or carboxylate, mitigating the specific hazard associated with cyanides.[9][10] This does not render the waste non-hazardous, but it addresses its most reactive feature before final disposal.
Causality: Base-catalyzed hydrolysis attacks the electrophilic carbon of the nitrile group with a hydroxide ion. Subsequent proton transfers lead to the formation of an amide, which can be further hydrolyzed to a carboxylate salt under forcing conditions.[9] This process effectively destroys the C≡N triple bond.
Methodology:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The flask should be large enough that the reaction mixture does not exceed half its volume.
-
Reaction Setup:
-
Carefully add the waste material containing 2-cyano-N-(4-ethoxyphenyl)acetamide to the flask. If it is in a solvent, the solvent should be one that is stable to strong base (e.g., water, ethanol).
-
For each gram of the cyano-compound estimated in the waste, slowly and carefully add 10-20 mL of a 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Caution: This may be exothermic.
-
-
Hydrolysis:
-
With stirring, gently heat the mixture to reflux (approximately 100°C for aqueous solutions).
-
Maintain the reflux for a minimum of 4-6 hours to ensure complete hydrolysis of the nitrile group. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available.
-
-
Cool Down & Neutralization:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Crucially, check the pH of the solution. It will be highly basic. Slowly and with stirring, neutralize the solution by adding an acid (e.g., 1M HCl) until the pH is between 6 and 8. Perform this step in an ice bath to control the exothermic reaction.
-
-
Final Disposal:
-
Even after treatment, the resulting mixture is still considered chemical waste.
-
Transfer the cooled, neutralized solution to a designated hazardous waste container.
-
Label the container accurately, listing the final contents (e.g., "Hydrolyzed 2-cyano-N-(4-ethoxyphenyl)acetamide waste," "sodium chloride," "water," etc.).
-
Dispose of this container following the procedure in SOP 1 .
-
By adhering to these detailed procedures, researchers can ensure that the disposal of 2-cyano-N-(4-ethoxyphenyl)acetamide is handled with the highest degree of safety, scientific integrity, and regulatory compliance.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

